1-(2,5-Bis(benzyloxy)phenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[2,5-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)21-14-20(24-15-18-8-4-2-5-9-18)12-13-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJUOEWQZNRLJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Bis(benzyloxy)phenyl)ethanone is a key organic compound characterized by a central acetophenone core with two benzyloxy groups at the 2 and 5 positions.[1] This structural arrangement makes it a valuable intermediate in various synthetic pathways, particularly in the pharmaceutical and material science sectors. The benzyloxy groups often serve as protecting groups for phenols, allowing for selective chemical modifications on other parts of the molecule.[1] This guide provides a detailed exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, experimental protocols, and critical process parameters.
Core Synthesis Strategies
The synthesis of this compound primarily revolves around two strategic approaches:
-
Benzylation of a Pre-existing Acetophenone Core: This pathway begins with 2',5'-dihydroxyacetophenone, where the hydroxyl groups are subsequently protected by benzylation.
-
Acylation of a Benzylated Phenyl Ring: This approach involves the initial protection of hydroquinone with benzyl groups, followed by a Friedel-Crafts acylation to introduce the acetyl group.
This guide will delve into the specifics of each of these pathways, offering a comparative analysis to inform methodological choices in a research and development setting.
Pathway 1: Benzylation of 2',5'-Dihydroxyacetophenone
This is a classical and widely employed method for synthesizing the target molecule.[1] The foundational logic of this pathway is to first establish the desired carbon skeleton (the acetophenone) and then introduce the bulky benzyloxy protecting groups.
Diagram of Pathway 1
Caption: Synthesis via Benzylation of a Pre-existing Acetophenone Core.
Step 1: Synthesis of 2',5'-Dihydroxyacetophenone
The starting material, 2',5'-dihydroxyacetophenone, is an aromatic compound that can be prepared through several methods, including the selective hydroxylation of acetophenone or, more commonly, through a Fries rearrangement of hydroquinone diacetate.[2][3]
Experimental Protocol: Fries Rearrangement of Hydroquinone Diacetate [3]
-
Reactant Preparation: A mixture of dry hydroquinone diacetate (0.257 mole) and anhydrous aluminum chloride (0.87 mole) is finely powdered.
-
Reaction Setup: The powdered mixture is placed in a dry round-bottomed flask fitted with an air condenser and a gas-absorption trap.
-
Heating: The flask is heated in an oil bath, with the temperature gradually increased to 110-120°C over 30 minutes, at which point hydrogen chloride evolution begins. The reaction is maintained at this temperature for a set period.
-
Work-up: After cooling, the excess aluminum chloride is decomposed by adding crushed ice followed by concentrated hydrochloric acid.
-
Isolation and Purification: The resulting solid is collected, washed with cold water, and recrystallized from water to yield green, silky needles of 2',5'-dihydroxyacetophenone.
| Parameter | Value | Reference |
| Starting Material | Hydroquinone Diacetate | [3] |
| Reagent | Anhydrous Aluminum Chloride | [3] |
| Reaction Temperature | 110-120°C | [3] |
| Yield | 64-77% | [3] |
| Melting Point | 202-203°C | [3] |
Step 2: Benzylation of 2',5'-Dihydroxyacetophenone
This step involves a Williamson ether synthesis, where the hydroxyl groups of 2',5'-dihydroxyacetophenone are alkylated using benzyl bromide in the presence of a base.[1]
Experimental Protocol: Benzylation [1]
-
Reactant Mixture: 2',5'-dihydroxyacetophenone is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Base: A base, typically potassium carbonate, is added to the solution to deprotonate the phenolic hydroxyl groups.
-
Addition of Alkylating Agent: Benzyl bromide is then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the nucleophilic substitution.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The final product is purified by column chromatography.
| Parameter | Value | Reference |
| Starting Material | 2',5'-Dihydroxyacetophenone | [1] |
| Reagent | Benzyl Bromide, Potassium Carbonate | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Yield | ~99% (after chromatography) | [1] |
Causality Behind Experimental Choices:
-
Solvent: DMF is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl groups, creating the nucleophilic phenoxide ions required for the reaction. It is also relatively inexpensive and easy to handle.
Pathway 2: Acylation of 1,4-Dibenzyloxybenzene
This alternative route prioritizes the protection of the hydroxyl groups of hydroquinone before introducing the acetyl group via a Friedel-Crafts acylation.
Diagram of Pathway 2
Caption: Synthesis via Acylation of a Benzylated Phenyl Ring.
Step 1: Benzylation of Hydroquinone
Similar to the previous pathway, this step involves a Williamson ether synthesis to protect the hydroxyl groups of hydroquinone.
Step 2: Friedel-Crafts Acylation
The core of this pathway is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[4] The electron-donating benzyloxy groups activate the aromatic ring, directing the incoming acyl group.[1]
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through the formation of an acylium ion, a potent electrophile, which is generated by the reaction of acetyl chloride or acetic anhydride with a Lewis acid catalyst, such as aluminum chloride.[5] This acylium ion is resonance-stabilized.[6] The benzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate.[6] Finally, a proton is removed from the ring, restoring aromaticity and yielding the final product.
Experimental Protocol: Friedel-Crafts Acylation [4]
-
Catalyst Suspension: Anhydrous aluminum chloride is suspended in a suitable solvent (e.g., dichloromethane) in a reaction flask.
-
Addition of Acylating Agent: Acetyl chloride is added carefully to the suspension.
-
Addition of Substrate: A solution of 1,4-dibenzyloxybenzene in the same solvent is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature, often followed by a period of reflux to ensure completion.
-
Work-up: The reaction is quenched by the slow addition of ice-cold water. The organic layer is separated, washed, dried, and the solvent is removed to yield the crude product.
-
Purification: The product is then purified, typically by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the acylium ion electrophile from the acyl chloride.
-
Solvent: An inert solvent like dichloromethane is used to dissolve the reactants without participating in the reaction.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the Lewis acid catalyst reacts readily with water.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: Benzylation of Acetophenone | Pathway 2: Acylation of Benzylated Benzene |
| Starting Materials | 2',5'-Dihydroxyacetophenone, Benzyl Bromide | Hydroquinone, Benzyl Chloride, Acetyl Chloride |
| Key Reactions | Williamson Ether Synthesis | Williamson Ether Synthesis, Friedel-Crafts Acylation |
| Potential Issues | Availability and synthesis of the starting acetophenone. | Potential for catalyst deactivation in Friedel-Crafts acylation. |
| Overall Yield | Can be very high, with the benzylation step often exceeding 90%.[1] | Dependent on the efficiency of the Friedel-Crafts acylation. |
Conclusion
Both presented pathways offer viable routes for the synthesis of this compound. The choice between them will often depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Pathway 1, the benzylation of 2',5'-dihydroxyacetophenone, is a robust and high-yielding method, particularly if the starting acetophenone is readily accessible. Pathway 2, involving the Friedel-Crafts acylation of 1,4-dibenzyloxybenzene, provides a flexible alternative, leveraging a fundamental and well-understood reaction in organic chemistry. A thorough understanding of the mechanisms and experimental nuances of each step is crucial for the successful and efficient synthesis of this important chemical intermediate.
References
An In-depth Technical Guide to 1-(2,5-Bis(benzyloxy)phenyl)ethanone: Synthesis, Properties, and Reactivity
This guide provides a comprehensive technical overview of 1-(2,5-bis(benzyloxy)phenyl)ethanone, a versatile aromatic ketone. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, core chemical properties, and characteristic reactivity, offering field-proven insights into its handling and application in synthetic chemistry.
Introduction and Structural Significance
This compound (CAS No. 21766-81-4) is an organic compound with the molecular formula C₂₂H₂₀O₃ and a molecular weight of approximately 332.4 g/mol .[1][2] Its molecular architecture is built upon an acetophenone core, featuring a phenyl ring substituted with an acetyl group. The key feature of this molecule is the presence of two bulky benzyloxy groups at the 2 and 5 positions of the phenyl ring.
This substitution pattern imparts distinct chemical characteristics:
-
Electronic Effects : The oxygen atoms of the benzyloxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution.[1]
-
Steric Hindrance : The size of the benzyloxy substituents can influence reaction kinetics, potentially hindering access to adjacent sites.[1]
-
Synthetic Utility : The benzyloxy moieties serve as robust protecting groups for the phenol functionalities. Their selective removal, typically via catalytic hydrogenation, unmasks the hydroxyl groups, making the molecule a valuable intermediate for synthesizing more complex structures such as polyphenols and pharmacologically active agents.[1][3][4]
These properties establish this compound as a significant building block in organic synthesis, with potential applications in material science and pharmaceutical development.[1]
Physicochemical Properties
The physical and chemical identifiers for this compound are summarized below. While specific experimental data for melting point and solubility are not widely published, properties can be inferred from its structure and data from isomeric analogs such as 1-(3,5-bis(benzyloxy)phenyl)ethanone (m.p. 60-62 °C).[5]
| Property | Value | Source(s) |
| CAS Number | 21766-81-4 | [1][2][6] |
| Molecular Formula | C₂₂H₂₀O₃ | [1][2] |
| Molecular Weight | 332.4 g/mol | [1][2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available in cited literature | N/A |
| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and ethyl acetate; sparingly soluble in alcohols; insoluble in water. | N/A |
Synthesis and Mechanistic Considerations
The most classical and reliable synthesis of this compound involves the protection of a precursor phenol, 2',5'-dihydroxyacetophenone. This process is a foundational Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Starting Material : 2',5'-Dihydroxyacetophenone provides the core acetophenone structure with hydroxyl groups perfectly positioned for benzylation.
-
Reagent : Benzyl bromide is a highly effective benzylating agent. The bromine is a good leaving group, facilitating the nucleophilic substitution reaction.
-
Base : A moderately strong base like potassium carbonate (K₂CO₃) is used. Its role is to deprotonate the phenolic hydroxyl groups, which are significantly more acidic than aliphatic alcohols, to form the corresponding phenoxide nucleophiles. This deprotonation is the critical activation step. Using a stronger base like NaH is possible but K₂CO₃ is often sufficient, safer to handle, and easily removed during workup.
-
Solvent : A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the potassium cation but do not solvate the phenoxide anion extensively, leaving it highly nucleophilic and accelerating the desired Sₙ2 reaction.
Experimental Protocol: Synthesis via Williamson Etherification
This protocol describes the benzylation of 2',5'-dihydroxyacetophenone.
Materials:
-
2',5'-Dihydroxyacetophenone (1.0 eq)
-
Benzyl bromide (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2',5'-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous DMF to the flask under a nitrogen atmosphere until a stirrable suspension is formed.
-
Slowly add benzyl bromide (2.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with deionized water, followed by one wash with brine. This removes residual DMF and inorganic salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow.
Spectroscopic Analysis
| Spectroscopy | Characteristic Signals (Predicted) |
| ¹H NMR | ~7.50-7.20 ppm (m, 10H): Phenyl protons of the two benzyloxy groups. ~7.20-6.90 ppm (m, 3H): Aromatic protons on the central acetophenone ring. ~5.10 ppm (s, 4H): Methylene protons of the two benzyloxy groups (-O-CH₂-Ph). ~2.55 ppm (s, 3H): Methyl protons of the acetyl group (-COCH₃). |
| ¹³C NMR | ~198-200 ppm: Carbonyl carbon (C=O). ~155-150 ppm: Aromatic carbons attached to oxygen (C-OBn). ~137 ppm: Ipso-carbons of the benzyl phenyl rings. ~130-127 ppm: Aromatic CH carbons of the benzyl groups. ~125-115 ppm: Aromatic CH carbons of the central ring. ~71 ppm: Methylene carbons of the benzyloxy groups (-O-CH₂-Ph). ~28-30 ppm: Methyl carbon of the acetyl group. |
| IR (Infrared) | ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch (from CH₂ and CH₃ groups). ~1670-1685 cm⁻¹: Strong C=O stretch, characteristic of an aryl ketone. ~1600, ~1500 cm⁻¹: Aromatic C=C ring stretches. ~1250-1200 cm⁻¹: Aryl-O-C stretch (asymmetric). ~1100-1000 cm⁻¹: C-O-C stretch (symmetric). |
| Mass Spec (MS) | M⁺ = 332.4: Molecular ion peak. m/z = 91: Prominent fragment corresponding to the benzyl or tropylium cation [C₇H₇]⁺, a hallmark of benzyl-containing compounds. m/z = 317: Loss of the methyl group [M-15]⁺. m/z = 289: Loss of the acetyl group [M-43]⁺. |
Note: Predicted data is based on foundational principles of spectroscopy and analysis of structurally similar compounds reported in the literature.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by three main features: the ketone carbonyl group, the activated aromatic ring, and the cleavable benzyl ethers.
Key Reactive Sites
Caption: Conceptual map of the primary reactive centers.
-
Reactions at the Carbonyl Group : The ketone functionality is a primary site for nucleophilic addition. Standard ketone chemistry applies, including:
-
Reduction : Reduction with agents like sodium borohydride (NaBH₄) will convert the ketone to the corresponding secondary alcohol.
-
Condensation : It can undergo base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcones, which are important scaffolds in medicinal chemistry.[7]
-
Reaction with Organometallics : Grignard reagents or organolithium compounds will add to the carbonyl to form tertiary alcohols.
-
-
Electrophilic Aromatic Substitution (EAS) : The two benzyloxy groups are ortho, para-directing and strongly activating.[1] This makes the positions ortho and para to them (C3, C4, and C6) highly susceptible to electrophilic attack. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to occur at these positions, although steric hindrance from the adjacent benzyloxy group at C2 may disfavor substitution at C3.
-
Deprotection of Benzyl Ethers : The most significant application of this molecule as a synthetic intermediate relies on the cleavage of the benzyl ethers to reveal the free phenols.[1]
-
Catalytic Hydrogenolysis : This is the most common and efficient method.[3][11] The C-O bond of the benzyl ether is cleaved using hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C).[11][12] This reaction is clean, typically high-yielding, and produces toluene as a benign byproduct.
-
Protocol Causality : The palladium surface adsorbs both the hydrogen gas and the aromatic rings of the benzyl groups. This proximity facilitates the transfer of hydrogen atoms, leading to the reductive cleavage of the benzylic C-O bond. Solvents like ethanol, methanol, or ethyl acetate are commonly used.[11] This deprotection transforms the molecule into 2',5'-dihydroxyacetophenone.[13][14][15]
-
Conclusion
This compound is more than a simple aromatic ketone; it is a strategically designed synthetic intermediate. Its value lies in the robust benzyloxy protecting groups, which mask reactive phenols while allowing for diverse modifications at the ketone or the activated aromatic ring. The ability to cleanly deprotect these groups via hydrogenolysis makes it a key precursor for the synthesis of substituted hydroquinones and other complex poly-functionalized aromatic systems relevant to pharmaceutical and material sciences. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile molecule into their synthetic strategies.
References
- 1. Buy this compound | 21766-81-4 [smolecule.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. chembk.com [chembk.com]
- 6. targetmol.cn [targetmol.cn]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Ethanone, 1-[4-(phenylmethoxy)phenyl]- [webbook.nist.gov]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Ethanone, 1-(2,5-dihydroxyphenyl)- [webbook.nist.gov]
- 14. Ethanone, 1-(2,5-dihydroxyphenyl)- [webbook.nist.gov]
- 15. Ethanone, 1-(2,5-dihydroxyphenyl)- [webbook.nist.gov]
An In-depth Technical Guide to the Molecular Structure and Characterization of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
Introduction
1-(2,5-Bis(benzyloxy)phenyl)ethanone is an aromatic ketone of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a central acetophenone core with two benzyloxy groups at the 2 and 5 positions, makes it a valuable precursor and intermediate in the synthesis of more complex molecules. The benzyloxy moieties often serve as protecting groups for hydroxyl functionalities, allowing for selective reactions at other sites of a molecule. Their subsequent cleavage under specific conditions can yield the corresponding dihydroxyphenyl derivatives. This technical guide provides a comprehensive overview of the synthesis, molecular structure, and detailed spectroscopic characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₀O₃ | [1][2] |
| Molecular Weight | 332.39 g/mol | [1] |
| IUPAC Name | 1-[2,5-bis(phenylmethoxy)phenyl]ethanone | [1] |
| CAS Number | 21766-81-4 | [2] |
The structure consists of a phenyl ring substituted with an acetyl group, and two benzyloxy groups at positions 2 and 5. The electron-donating nature of the benzyloxy groups activates the aromatic ring towards electrophilic substitution. However, the steric bulk of these groups can influence the kinetics of reactions at the aromatic ring and the adjacent acetyl group[1].
References
An In-depth Technical Guide to 1-(2,5-Bis(benzyloxy)phenyl)ethanone
CAS Number: 21766-81-4 | Molecular Formula: C₂₂H₂₀O₃ | Molecular Weight: 332.39 g/mol
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 1-(2,5-Bis(benzyloxy)phenyl)ethanone. It provides an in-depth exploration of its chemical properties, a detailed and validated synthesis protocol, rigorous characterization methodologies, and a discussion of its applications as a versatile synthetic intermediate.
Executive Summary
This compound is an aromatic ketone notable for its role as a key building block in organic synthesis. The strategic placement of two benzyloxy groups on the phenyl ring makes it a valuable precursor for the synthesis of multi-substituted aromatic compounds. These benzyloxy moieties function as robust protecting groups for the underlying hydroquinone structure, allowing for selective chemical transformations at other sites of the molecule.[1] Their subsequent removal under specific conditions, such as catalytic hydrogenation, regenerates the free phenols, making this compound particularly useful in the multi-step synthesis of complex molecules, including potential pharmaceutical agents and specialized materials.[1]
Physicochemical Properties & Structural Elucidation
Summarized below are the key physical and chemical properties of the target compound.
| Property | Value | Source |
| CAS Number | 21766-81-4 | [Chemicea Pharmaceuticals, 2023] |
| Molecular Formula | C₂₂H₂₀O₃ | [1] |
| Molecular Weight | 332.39 g/mol | [1] |
| Physical Form | Solid | Sigma-Aldrich |
| Solubility | Insoluble in water (1.9E-3 g/L at 25 °C, predicted) | Guidechem |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| InChI Key | UQJUOEWQZNRLJJ-UHFFFAOYSA-N | Sigma-Aldrich |
Structural Diagram:
The molecular structure features a central acetophenone core with two benzyloxy groups attached at the 2- and 5-positions of the phenyl ring.
Caption: Chemical structure of this compound.
Synthesis and Purification Protocol
The most reliable and frequently cited method for preparing this compound is the Williamson ether synthesis, starting from 2,5-dihydroxyacetophenone. This approach involves the O-alkylation of both phenolic hydroxyl groups using benzyl bromide in the presence of a weak base, such as potassium carbonate, which acts as a proton scavenger.
Reaction Scheme:
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol:
Materials:
-
2,5-Dihydroxyacetophenone (1.0 eq)
-
Benzyl Bromide (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetone (anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dihydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 10-15 mL per gram of acetophenone).
-
Reagent Addition: While stirring vigorously, add benzyl bromide (2.2 eq) to the mixture dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 56-60°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification (Recrystallization): The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the final product as a pure solid.
Causality and Insights:
-
Choice of Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl groups but not so strong as to cause side reactions with the ketone or benzyl bromide.
-
Solvent: Acetone is an excellent solvent as it is polar enough to dissolve the reactants but has a convenient boiling point for reflux and is easily removed.
-
Excess Reagents: A slight excess of benzyl bromide and potassium carbonate is used to ensure the complete di-benzylation of the starting material.
Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic methods and physical measurements provides a self-validating system.
Logical QC Workflow:
Caption: Quality control workflow for product validation.
Expected Spectroscopic Data:
¹H NMR (Proton NMR): (Predicted, in CDCl₃, 400 MHz)
-
δ ~7.2-7.5 ppm (m, 10H): A complex multiplet corresponding to the ten protons on the two phenyl rings of the benzyl groups.
-
δ ~7.0-7.2 ppm (m, 3H): Signals corresponding to the three aromatic protons on the central phenyl ring.
-
δ ~5.1 ppm (s, 4H): A sharp singlet integrating to four protons, characteristic of the two equivalent methylene (-CH₂-) groups of the benzyloxy substituents.
-
δ ~2.6 ppm (s, 3H): A singlet integrating to three protons, corresponding to the methyl (-CH₃) group of the ethanone moiety.
¹³C NMR (Carbon NMR): (Predicted, in CDCl₃, 100 MHz)
-
δ ~198-202 ppm: Ketone carbonyl carbon (C=O).
-
δ ~150-155 ppm: Aromatic carbons directly attached to the benzyloxy oxygen atoms (C-O).
-
δ ~127-137 ppm: Aromatic carbons of the benzyl groups and the central phenyl ring.
-
δ ~115-125 ppm: Remaining aromatic carbons of the central ring.
-
δ ~70-72 ppm: Methylene carbons (-CH₂) of the benzyloxy groups.
-
δ ~28-32 ppm: Methyl carbon (-COCH₃).
IR (Infrared) Spectroscopy:
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2920-2850 cm⁻¹: Aliphatic C-H stretching from the methylene and methyl groups.
-
~1670-1685 cm⁻¹: A strong, sharp absorption characteristic of the aryl ketone carbonyl (C=O) stretch.
-
~1580-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1200-1250 cm⁻¹: Aryl-O-C (ether) stretching.
Mass Spectrometry (MS):
-
Expected M⁺: The molecular ion peak [M]⁺ would be observed at m/z = 332.
-
Key Fragmentation: A prominent fragment would be expected at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) formed from the loss of a benzyl group. Another significant fragmentation would be the loss of an acetyl group ([M-43]⁺) at m/z = 289.
Applications in Synthesis
The primary utility of this compound lies in its role as a protected hydroquinone derivative. The benzyloxy groups are stable to a wide range of reaction conditions, allowing for extensive modification of the acetophenone side chain or further substitution on the aromatic ring.
Key Applications:
-
Pharmaceutical Synthesis: It serves as a precursor for flavonoids, isoflavonoids, and other classes of compounds investigated for their biological activities.[1] The protected hydroxyl groups are crucial for building complex molecular architectures before a final deprotection step reveals the active pharmacophore.
-
Intermediate for Polyphenolic Compounds: It is a key starting material for synthesizing complex polyphenols and natural product analogs that are otherwise difficult to access due to the high reactivity of free hydroquinones.
-
Material Science: As an aromatic ketone, it can be used as a monomer or precursor for thermally stable polymers or materials with specific optoelectronic properties.[1]
Safety and Handling
It is imperative to handle this compound with appropriate safety precautions in a laboratory setting.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Precautions:
-
Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid generating dust. Do not inhale the substance. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician immediately.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
This information is based on supplier safety data and should be used as a guide. Always refer to the full Safety Data Sheet (SDS) before use.
References
A Comprehensive Technical Guide to the Synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
Introduction: Strategic Importance of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
This compound is a pivotal intermediate in the landscape of organic synthesis, most notably as a precursor in the total synthesis of Coenzyme Q10 (CoQ10) and its analogues.[1][2][3] CoQ10 is a vital component of the electron transport chain in cellular respiration and a potent antioxidant, making its synthetic accessibility a significant focus in medicinal and biological chemistry.[3][4] The benzyloxy groups in this compound serve as crucial protecting groups for the phenolic hydroxyls, masking their reactivity to allow for further chemical modifications on other parts of the molecule.[5] This guide provides an in-depth exploration of the synthesis of this key intermediate from 2,5-dihydroxyacetophenone, delving into the mechanistic underpinnings, a field-tested experimental protocol, and critical considerations for process optimization.
Theoretical Framework: The Williamson Ether Synthesis
The conversion of 2,5-dihydroxyacetophenone to this compound is a classic example of the Williamson ether synthesis.[6][7][8] This robust and widely utilized reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][8][9]
Reaction Mechanism and Key Principles
The synthesis involves two primary stages:
-
Deprotonation: The phenolic hydroxyl groups of 2,5-dihydroxyacetophenone are relatively acidic and are deprotonated by a suitable base to form a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride) in a concerted SN2 fashion, displacing the halide and forming the ether linkage.[6][8]
The selection of reagents and reaction conditions is paramount for a successful synthesis, directly impacting yield, purity, and scalability.
Experimental Design and Rationale
Reagent Selection and Causality
| Reagent | Role | Rationale for Selection |
| 2,5-Dihydroxyacetophenone | Starting Material | The core scaffold containing the phenolic hydroxyl groups to be benzylated. |
| Benzyl Bromide | Alkylating Agent | A highly reactive primary alkyl halide, ideal for SN2 reactions with minimal competing elimination reactions.[8][10] |
| Potassium Carbonate (K₂CO₃) | Base | A moderately weak base that is effective in deprotonating the acidic phenolic hydroxyls without being overly harsh, which could lead to side reactions.[7][11][12] It is also cost-effective and easy to handle. |
| N,N-Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism by solvating the cation (K⁺) while leaving the phenoxide nucleophile relatively free and reactive.[5][6] |
Process Workflow Diagram
References
- 1. Synthesis of the Key Intermediate of Coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Coenzyme Q10 Synthesis [flipper.diff.org]
- 5. Buy this compound | 21766-81-4 [smolecule.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation, a cornerstone of organic synthesis, specifically tailored for the preparation of 1-(2,5-Bis(benzyloxy)phenyl)ethanone. This key intermediate is of significant interest in medicinal chemistry and materials science. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven experimental protocol, and outlines robust methods for product purification and characterization. The content is structured to provide not only a procedural methodology but also the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction: The Significance of this compound
This compound, with the molecular formula C₂₂H₂₀O₃, is a versatile organic compound that serves as a valuable building block in various scientific domains. The presence of two benzyloxy protecting groups on the phenyl ring allows for selective chemical modifications, making it a crucial intermediate in the multi-step synthesis of complex molecules. In the pharmaceutical industry, this compound is a precursor for the development of novel drug candidates. Furthermore, its aromatic ketone structure imparts properties like thermal stability, suggesting potential applications in material science.
This guide focuses on the synthesis of this compound via the Friedel-Crafts acylation of 1,4-dibenzyloxybenzene. This method offers a direct and efficient route to this important ketone.
The Friedel-Crafts Acylation: A Mechanistic Perspective
The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[1] The reaction typically involves an acyl chloride or anhydride as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
The mechanism proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the halogen of the acyl chloride, facilitating its departure and generating a resonance-stabilized acylium ion (R-C≡O⁺). This powerful electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is subsequently restored by the loss of a proton, yielding the aryl ketone.[1]
A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which prevents polysubstitution.[2] Additionally, the acylium ion does not undergo rearrangement, leading to a more predictable product distribution.[2]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the Friedel-Crafts acylation of 1,4-dibenzyloxybenzene.
3.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 1,4-Dibenzyloxybenzene | C₂₀H₁₈O₂ | 290.36 | (1.0 equiv) | >98% |
| Acetyl chloride | C₂H₃ClO | 78.50 | (1.1 equiv) | >99% |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | (1.2 equiv) | >99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | ACS grade |
| Hydrochloric acid | HCl | 36.46 | Concentrated | ACS grade |
| Sodium bicarbonate | NaHCO₃ | 84.01 | Saturated solution | ACS grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS grade | |
| Deionized water | H₂O | 18.02 | ||
| Ice |
3.2. Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Reaction Setup and Procedure
Safety Note: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[1]
-
Preparation of the Reaction Vessel: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature in a desiccator before use. Assemble the round-bottom flask, addition funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Lewis Acid and Solvent: To the round-bottom flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the suspension.
-
Preparation of the Acylating Agent: In the addition funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Formation of the Acylium Ion: Cool the suspension of aluminum chloride in DCM to 0 °C using an ice bath. Add the acetyl chloride solution dropwise from the addition funnel to the stirred suspension over 15-20 minutes.
-
Addition of the Aromatic Substrate: Prepare a solution of 1,4-dibenzyloxybenzene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3.4. Work-up and Isolation
-
Quenching the Reaction: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[1] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
3.5. Purification
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Reaction Workflow and Data Summary
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Table 1: Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Molar Ratio (Substrate:AcCl:AlCl₃) | 1 : 1.1 : 1.2 | A slight excess of the acylating agent and a stoichiometric amount of the Lewis acid are used to drive the reaction to completion. |
| Solvent | Anhydrous Dichloromethane | An inert, aprotic solvent that is suitable for the reaction conditions and dissolves the reactants. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction between the Lewis acid and acyl chloride. The reaction then proceeds at room temperature. |
| Reaction Time | 1-2 hours | Sufficient time for the reaction to go to completion, which should be monitored by TLC. |
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
5.1. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Aromatic C-H stretch: ~3032 cm⁻¹
-
Aliphatic C-H stretch: ~2900-3000 cm⁻¹
-
Carbonyl (C=O) stretch of the ketone: ~1651 cm⁻¹
-
C-O-C (ether) stretch: ~1200-1250 cm⁻¹
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃):
-
δ ~2.60 ppm (singlet, 3H): Protons of the acetyl group (CH₃).
-
δ ~5.15 ppm (singlet, 4H): Protons of the two benzyloxy methylene groups (OCH₂Ph).
-
δ ~6.9-7.5 ppm (multiplet, 13H): Aromatic protons of the three phenyl rings.
¹³C NMR (in CDCl₃):
-
δ ~29 ppm: Carbon of the acetyl group (CH₃).
-
δ ~70-71 ppm: Carbons of the benzyloxy methylene groups (OCH₂Ph).
-
δ ~114-154 ppm: Aromatic carbons.
-
δ ~200 ppm: Carbonyl carbon of the ketone (C=O).
Conclusion
The Friedel-Crafts acylation of 1,4-dibenzyloxybenzene provides a reliable and efficient method for the synthesis of this compound, a valuable intermediate for drug discovery and material science. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired product. The detailed protocol and characterization data provided in this guide serve as a robust resource for the successful synthesis and validation of this important compound.
References
A Comprehensive Technical Guide to the Physical Properties of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Characterization
In the landscape of modern drug discovery and development, a thorough understanding of a compound's fundamental physical properties is not merely a preliminary step but a cornerstone of a successful research campaign. Properties such as melting point and solubility are critical determinants of a substance's behavior in both biological and manufacturing contexts.[1] For researchers and drug development professionals, these parameters offer invaluable insights into a compound's purity, stability, and potential bioavailability.[2][3] A lower melting point, for instance, can sometimes be correlated with improved absorption for poorly soluble drugs.[4][5]
This technical guide provides an in-depth examination of the key physical properties of 1-(2,5-Bis(benzyloxy)phenyl)ethanone (CAS No. 21766-81-4), a versatile organic compound with applications in synthetic chemistry and materials science. This document will detail the available data for its melting point and solubility, provide robust, field-tested protocols for their experimental determination, and contextualize the significance of these properties for scientific and pharmaceutical applications.
Melting Point Analysis of this compound
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. It is a highly sensitive indicator of purity; impurities tend to depress and broaden the melting range.[6][7]
Reported Melting Point Data
As of the latest literature review, a definitive, experimentally determined melting point for this compound has not been prominently reported. However, for the purpose of contextual understanding and to highlight the importance of isomeric substitution on physical properties, the melting points of its isomers are presented below.
| Compound | CAS Number | Melting Point (°C) |
| 1-(2,4-Bis(benzyloxy)phenyl)ethanone | 22877-01-6 | 81 - 83 |
| 1-(3,5-Bis(benzyloxy)phenyl)ethanone | 28924-21-2 | 60 - 62 |
| This compound | 21766-81-4 | Not Reported |
The variance in melting points between the 2,4- and 3,5- isomers underscores the impact of the substitution pattern on the crystalline lattice energy. It is imperative for researchers to experimentally determine the melting point of the 2,5- isomer to establish a benchmark for its purity and identity.
Experimental Protocol for Melting Point Determination
The following protocol outlines the capillary method for determining the melting point range of a solid organic compound. This method is widely adopted for its accuracy and the small sample size required.[6]
Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperatures at which melting begins and is complete are recorded.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Place a small amount of this compound on a clean, dry surface. If the sample is not a fine powder, gently grind it using a mortar and pestle.
-
Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will be packed into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. The packed sample should be approximately 1-2 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will save time in the subsequent, more accurate determinations.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[6]
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
-
Replicate Measurements: Repeat the accurate measurement at least twice more with fresh samples to ensure the reproducibility of the results.
Causality and Self-Validation: A sharp melting range (typically 0.5-1.0°C) is indicative of a high degree of purity.[6] A broad melting range suggests the presence of impurities. By performing multiple, slow, and careful measurements, the protocol has an inherent self-validation mechanism. Consistent results across replicates build confidence in the determined melting point.
Diagram of Melting Point Determination Workflow
Caption: Workflow for the experimental determination of melting point.
Solubility Profile of this compound
Solubility is a crucial physical property that influences a drug's absorption, distribution, and overall bioavailability.[1][2] For synthetic chemists, solubility dictates the choice of solvents for reactions, purification, and formulation.
Quantitative and Qualitative Solubility Data
The solubility of this compound has been reported in aqueous solution. Due to its largely non-polar structure, it is expected to be more soluble in common organic solvents.
| Solvent | Solubility | Temperature (°C) |
| Water | Insoluble (1.9 x 10⁻³ g/L) | 25 |
| Dichloromethane | Expected to be soluble | Room Temperature |
| Ethyl Acetate | Expected to be soluble | Room Temperature |
| Methanol | Expected to be soluble | Room Temperature |
| Chloroform | Expected to be slightly soluble | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Expected to be slightly soluble | Room Temperature |
Note: Solubility in organic solvents is based on the behavior of its isomers and the general principle of "like dissolves like." Experimental verification is strongly recommended.
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for determining the qualitative and semi-quantitative solubility of an organic compound.
Principle: A specified amount of the solute is added to a specified volume of solvent and agitated at a constant temperature. The extent of dissolution determines the solubility classification.
Apparatus:
-
Small test tubes or vials with caps
-
Vortex mixer or shaker bath
-
Analytical balance
-
Pipettes
-
Filtration apparatus (optional)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a test tube or vial.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.
-
Equilibration: Cap the test tube and agitate it vigorously using a vortex mixer or a shaker bath at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: After agitation, allow the sample to stand and observe for any undissolved solid.
-
Soluble: No undissolved solid is visible.
-
Slightly Soluble: A small amount of undissolved solid remains.
-
Insoluble: Most or all of the solid remains undissolved.
-
-
Semi-Quantitative Determination (Optional): If the compound appears soluble, add more solute in known increments until saturation is reached. If it appears insoluble, the supernatant can be carefully removed, filtered, and the concentration of the dissolved compound can be determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
Solvent Series: Repeat the procedure for a range of solvents of varying polarities (e.g., water, methanol, dichloromethane, hexane).
Causality and Self-Validation: This protocol is self-validating through the systematic testing of a range of solvents. The observed solubility profile should be consistent with the chemical structure of this compound. For instance, its two benzyl ether groups and aromatic core suggest poor solubility in polar protic solvents like water and better solubility in non-polar organic solvents.
Diagram of Solubility Testing Workflow
Caption: Workflow for the experimental determination of solubility.
Conclusion and Future Directions
The physical properties of this compound, particularly its melting point and solubility, are fundamental parameters for its effective use in research and development. While its aqueous solubility has been quantified as very low, a comprehensive solubility profile in various organic solvents should be experimentally determined. Crucially, the experimental determination of its melting point is a necessary step to establish a reliable benchmark for purity and identity. The protocols provided in this guide offer a robust framework for obtaining these critical data points, enabling researchers to proceed with confidence in their synthetic and developmental endeavors.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1-[2-(Benzyloxy)phenyl]ethan-1-one | C15H14O2 | CID 520513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 21766-81-4 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. targetmol.cn [targetmol.cn]
- 6. 1-[2,5-bis(benzyloxy)phenyl]ethan-1-one | 21766-81-4 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
The Rising Therapeutic Potential of Benzyloxy-Substituted Phenyl Compounds: A Technical Guide for Researchers
Introduction: The Benzyloxy Moiety as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the benzyloxy-substituted phenyl motif has emerged as a "privileged scaffold"—a core structure that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities. This guide provides an in-depth technical exploration of the multifaceted biological potential of this class of compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where these compounds show promise, elucidate their underlying mechanisms of action, and provide validated experimental protocols to empower further investigation.
The versatility of the benzyloxy-phenyl scaffold lies in its unique combination of structural features. The phenyl ring provides a foundation for various substitutions, allowing for the fine-tuning of electronic and steric properties. The flexible benzyloxy group can adopt multiple conformations, enabling interaction with diverse binding pockets within biological macromolecules. This inherent adaptability has led to the discovery of benzyloxy-substituted phenyl compounds with significant anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.
Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents remains a paramount challenge in modern medicine. Benzyloxy-substituted phenyl compounds have demonstrated considerable potential in this arena, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of these compounds is often not limited to a single mechanism but rather involves a cascade of events that disrupt cancer cell homeostasis. Key mechanisms include:
-
Induction of Apoptosis: Many benzyloxy-substituted derivatives trigger programmed cell death, a crucial pathway for eliminating malignant cells.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. For instance, some derivatives have been shown to arrest cells in the S phase of the cell cycle.[1]
-
Inhibition of Key Signaling Pathways: The disruption of critical signaling pathways essential for cancer cell survival and growth is another common mechanism.
A series of 1-benzyloxy-5-phenyltetrazole derivatives, for example, have shown potent in vitro inhibitory activity against androgen-receptor-dependent prostate cancer cells, with IC50 values below 50 nM.[2] Similarly, novel benzyloxyurea derivatives have exhibited promising anticancer activity against human and murine leukemia cell lines.[3][4]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzyloxy-substituted phenyl compounds is highly dependent on the nature and position of substituents on both the phenyl and benzyl rings. Studies have revealed that:
-
Electron-donating or withdrawing groups on the phenyl ring can significantly influence activity. For example, the introduction of electron-donating groups at the 4th position of a pyrrole ring in certain benzoyl-phenyl-pyrrole derivatives increased their anti-cancer activity.[1]
-
Substitution patterns on the benzyl moiety can modulate binding affinity and selectivity for specific biological targets.
The following diagram illustrates a generalized workflow for the initial screening of anticancer compounds.
Caption: A typical workflow for in vitro anticancer activity screening.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[5][6] It is a reliable and relatively economical technique for preliminary anticancer screening.[5][6]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the benzyloxy-substituted phenyl compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Part 2: Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzyloxy-substituted phenyl compounds have demonstrated promising activity against a range of pathogenic bacteria and fungi.
Mechanism of Action: Disrupting Microbial Integrity
The antimicrobial effects of these compounds are often attributed to their ability to:
-
Disrupt Cell Membranes: The lipophilic nature of the benzyloxy group can facilitate the insertion of the molecule into the bacterial cell membrane, leading to increased permeability and cell death. Some benzyl phenyl sulfide derivatives have been shown to act by destroying the bacterial cell membrane.[7]
-
Inhibit Essential Enzymes: These compounds can inhibit enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.
For example, a series of benzyl and phenyl guanidine and aminoguanidine hydrazone derivatives, including some with a benzyloxy moiety, have shown potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low µg/mL range.[8][9][10]
Structure-Activity Relationship (SAR) Insights
Key structural features influencing the antimicrobial activity of benzyloxy-substituted phenyl compounds include:
-
Lipophilicity: A balance of lipophilicity is crucial for membrane penetration.
-
Electronic Effects: The presence of electron-withdrawing or -donating groups can impact the compound's interaction with microbial targets. For instance, in a series of guanidine derivatives, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the best potency.[8][9]
The following diagram outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and accurate technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[12]
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the benzyloxy-substituted phenyl compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]
-
Prepare Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).[13]
-
Inoculate the Plate: Inoculate each well of the microtiter plate with the bacterial suspension.[14] Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).[12]
-
Incubation: Cover the plate and incubate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[11]
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.[12]
Part 3: Antioxidant Activity: Quenching Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Benzyloxy-substituted phenyl compounds, particularly those with phenolic hydroxyl groups, can act as potent antioxidants.
Mechanism of Action: Radical Scavenging
The primary mechanism of antioxidant activity for these compounds is their ability to donate a hydrogen atom or an electron to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[15] This process converts the highly reactive free radical into a more stable, non-reactive species.
The antioxidant capacity is influenced by the presence and position of hydroxyl and methoxy groups on the phenyl ring.[16][17] For example, phenolic lignans with a 4-hydroxy-3-methoxybenzyl group exhibit antioxidant activity, although high oxidation at the benzylic position can reduce this activity.[18]
Structure-Activity Relationship (SAR) Insights
The antioxidant potential is strongly correlated with:
-
Phenolic Hydroxyl Groups: The presence of one or more hydroxyl groups on the phenyl ring is often crucial for radical scavenging activity.[19]
-
Substitution Pattern: The position of hydroxyl and other substituents on the aromatic ring can influence the stability of the resulting phenoxy radical, thereby affecting antioxidant potency.
The following diagram illustrates the principle of the DPPH radical scavenging assay.
Caption: Principle of the DPPH radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a simple, rapid, and widely used method to evaluate the antioxidant capacity of various compounds.[15][20]
Principle: The assay measures the ability of a compound to scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[15][20] The degree of discoloration is proportional to the scavenging activity.[15]
Step-by-Step Methodology:
-
Prepare DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 at 517 nm.[21]
-
Prepare Sample Solutions: Prepare various concentrations of the benzyloxy-substituted phenyl compound in the same solvent. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: Add a fixed volume of the DPPH solution to each sample concentration in a 96-well plate or test tubes.[20]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[21]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.[20]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[15] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Part 4: Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a key factor in the pathogenesis of many diseases. Benzyloxy-substituted phenyl compounds have been shown to possess anti-inflammatory properties.
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of these compounds can be attributed to their ability to:
-
Inhibit Pro-inflammatory Enzymes: Some derivatives can inhibit enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
-
Suppress Pro-inflammatory Cytokines: These compounds can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6).[22]
-
Inhibit Neutrophil Activity: Certain benzyloxy-substituted phenylacrylaldehydes have been shown to inhibit superoxide formation in neutrophils.[23]
For example, some phenylpropanoids, which share structural similarities, have demonstrated anti-inflammatory effects by inhibiting the production of TNF-α and IL-1β.[24]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity is influenced by:
-
Substitution on the Phenyl Ring: The nature and position of substituents can modulate the inhibitory activity against specific inflammatory targets.
-
The Benzyloxy Moiety: The benzyloxy group can contribute to the overall lipophilicity and binding affinity of the compound to inflammatory enzymes.
Conclusion and Future Directions
The benzyloxy-substituted phenyl scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects, underscore the significant potential of this class of compounds.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the observed biological activities.
-
In Vivo Studies: Translating the promising in vitro results into preclinical animal models to assess efficacy and safety.
This guide provides a foundational understanding of the biological activities of benzyloxy-substituted phenyl compounds and offers practical experimental protocols to facilitate further research in this exciting field. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer evaluation of benzyloxyurea derivatives. | Sigma-Aldrich [merckmillipore.com]
- 4. Synthesis and anticancer evaluation of benzyloxyurea derivatives. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 7. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Effect of benzylic oxygen on the antioxidant activity of phenolic lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 1-(2,5-Bis(benzyloxy)phenyl)ethanone as a Versatile Protecting Group Reagent
Introduction: A Modern Tool for Advanced Synthetic Chemistry
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired molecular complexity and high yields.[1] 1-(2,5-Bis(benzyloxy)phenyl)ethanone, a derivative of 2,5-dihydroxyacetophenone, emerges as a sophisticated reagent with dual protective capabilities. Its core structure, featuring a phenacyl acetophenone backbone, allows for the protection of carboxylic acids through the formation of photolabile 2,5-dibenzyloxyphenacyl esters. This functionality introduces an element of "caged compounds," where a biologically active molecule can be released with spatio-temporal precision using light.[2] Furthermore, the ketone moiety can serve as a protecting group for diols through the formation of a cyclic ketal. The benzyloxy groups on the aromatic ring offer an additional layer of protection, which can be removed under standard hydrogenolysis conditions.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound as a protecting group reagent. We will delve into detailed protocols for the synthesis of the activated protecting group, its application in protecting carboxylic acids and diols, and the subsequent deprotection strategies, including photochemical and catalytic methods.
PART 1: Protection of Carboxylic Acids as Photolabile 2,5-Dibenzyloxyphenacyl Esters
The phenacyl group and its derivatives are recognized as effective photoremovable protecting groups for carboxylic acids.[3][4] The introduction of benzyloxy substituents at the 2 and 5 positions of the phenacyl moiety is anticipated to fine-tune the photochemical properties and offer an additional site for deprotection. The protection of a carboxylic acid using this reagent involves a two-step process: first, the synthesis of the reactive α-bromo derivative, 2-bromo-1-(2,5-bis(benzyloxy)phenyl)ethanone, followed by its reaction with the carboxylic acid.
Synthesis of 2-Bromo-1-(2,5-bis(benzyloxy)phenyl)ethanone (2,5-Dibenzyloxyphenacyl Bromide)
The synthesis of α-bromo ketones from acetophenones is a well-established transformation. A common method involves direct bromination using bromine in a suitable solvent, often with a catalytic amount of acid.
Experimental Protocol: Synthesis of 2-Bromo-1-(2,5-bis(benzyloxy)phenyl)ethanone
-
Materials:
-
This compound
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Anhydrous Aluminum Chloride (AlCl₃) (optional, as catalyst)
-
Anhydrous Ether or Dichloromethane (DCM)
-
Petroleum Ether
-
Methanol (for recrystallization)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ether or DCM in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
(Optional) Add a catalytic amount of anhydrous aluminum chloride.
-
Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled solution with constant stirring. Monitor the disappearance of the bromine color.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the crude product with a cold mixture of water and petroleum ether to remove impurities.
-
Filter the solid product and wash with cold petroleum ether.
-
For higher purity, recrystallize the crude 2-bromo-1-(2,5-bis(benzyloxy)phenyl)ethanone from methanol.
-
Table 1: Reaction Parameters for the Synthesis of 2-Bromo-1-(2,5-bis(benzyloxy)phenyl)ethanone
| Parameter | Value | Reference/Rationale |
| Solvent | Anhydrous Ether or DCM | Provides good solubility for the starting material and is relatively inert to bromine. |
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermicity of the reaction. |
| Catalyst | Anhydrous AlCl₃ (catalytic) | Lewis acid catalyst can facilitate the reaction, similar to the bromination of acetophenone.[5] |
| Work-up | Aqueous wash and recrystallization | Standard procedure for purification of phenacyl bromides.[6] |
Protection of Carboxylic Acids
The synthesized 2-bromo-1-(2,5-bis(benzyloxy)phenyl)ethanone can then be used to esterify carboxylic acids. This is typically achieved by reacting the bromide with the carboxylate salt of the acid.
Experimental Protocol: Synthesis of a 2,5-Dibenzyloxyphenacyl Ester
-
Materials:
-
Carboxylic acid of interest
-
2-Bromo-1-(2,5-bis(benzyloxy)phenyl)ethanone
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in DMF or acetonitrile.
-
Add potassium carbonate (1.5 eq) or triethylamine (1.2 eq) to the solution and stir for 15-30 minutes at room temperature to form the carboxylate salt.
-
Add a solution of 2-bromo-1-(2,5-bis(benzyloxy)phenyl)ethanone (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (40-50 °C) until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude ester by column chromatography on silica gel.
-
References
- 1. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 2. Temperature dependent photochemical cleavage of 2,5-dimethylphenacyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. 2,5-dimethylphenacyl esters: a photoremovable protecting group for phosphates and sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Flavonoids Utilizing 1-(2,5-Bis(benzyloxy)phenyl)ethanone
Introduction: Strategic Use of 1-(2,5-Bis(benzyloxy)phenyl)ethanone in Flavonoid Synthesis
Flavonoids represent a diverse class of polyphenolic secondary metabolites found in plants, renowned for their wide-ranging biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The synthetic preparation of these valuable compounds is a cornerstone of medicinal chemistry and drug development. A key challenge in the synthesis of polyhydroxyflavones is the selective manipulation of hydroxyl groups on the A-ring. This guide details a strategic approach to the synthesis of 2',5'-dihydroxyflavones, employing this compound as a pivotal starting material.
The benzyloxy groups on the 2' and 5' positions of the acetophenone serve as robust protecting groups, preventing the phenolic hydroxyls from engaging in unwanted side reactions during the construction of the flavone core.[2] This protection strategy allows for the precise and high-yielding formation of the desired flavonoid skeleton. The subsequent removal of these protecting groups under mild conditions, such as catalytic hydrogenation, affords the target dihydroxyflavone with high purity.[3]
This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and the underlying chemical principles for researchers, scientists, and drug development professionals engaged in the synthesis of bioactive flavonoid derivatives.
Synthetic Strategy: A Multi-Step Approach to 2',5'-Dihydroxyflavones
The synthesis of 2',5'-dihydroxyflavones from this compound is accomplished through a three-step reaction sequence, followed by a final deprotection step. The overall workflow is depicted below.
Caption: Synthetic workflow from the protected acetophenone to the final dihydroxyflavone.
The synthesis commences with the esterification of the free hydroxyl group of a suitably protected acetophenone. For the purpose of this guide, we will consider the synthesis starting from the commercially available 2',5'-dihydroxyacetophenone, which is first protected to yield this compound. The core of the flavone synthesis then proceeds via the Baker-Venkataraman rearrangement.[4] This reaction involves the base-catalyzed conversion of a 2-acyloxyacetophenone to a 1,3-diketone.[5][6] The resulting diketone is then subjected to acid-catalyzed cyclization to form the protected flavone backbone.[7] The final step is the deprotection of the benzyloxy groups to yield the desired 2',5'-dihydroxyflavone.
Experimental Protocols
PART 1: Protection of 2',5'-Dihydroxyacetophenone
Objective: To synthesize the starting material, this compound, by protecting the hydroxyl groups of 2',5'-dihydroxyacetophenone.
Materials:
-
2',5'-Dihydroxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve 2',5'-dihydroxyacetophenone (1.0 eq.) in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.5 eq.).
-
To this suspension, add benzyl bromide (2.2 eq.) dropwise at room temperature with vigorous stirring.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
PART 2: Synthesis of 2',5'-Bis(benzyloxy)flavone via Baker-Venkataraman Rearrangement
This protocol is divided into three stages: esterification, rearrangement, and cyclization.
Stage 2a: Esterification with Benzoyl Chloride
Objective: To synthesize the 2-benzoyloxyacetophenone precursor.
Materials and Equipment:
-
This compound (from Part 1)
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
3% Hydrochloric acid
-
Methanol
-
Standard laboratory glassware[8]
| Parameter | Value | Reference |
| Reactant 1 | This compound | - |
| Reactant 2 | Benzoyl Chloride | [9] |
| Base/Solvent | Pyridine | [9] |
| Molar Ratio (Phenol:Acyl Chloride) | 1 : 1.5 | [9] |
| Reaction Temperature | Ambient | [9] |
| Reaction Time | ~15 minutes | [9] |
| Typical Yield | 79-83% (by analogy) | [9] |
Procedure:
-
In a conical flask, dissolve this compound (0.1 mole) in anhydrous pyridine (20 mL).[8]
-
Add benzoyl chloride (0.15 mole) to the solution. A spontaneous rise in temperature will be observed.[9]
-
After the initial exothermic reaction subsides (approximately 15 minutes), pour the reaction mixture slowly into a beaker containing 600 mL of 3% hydrochloric acid and 200 g of crushed ice with vigorous stirring.[9]
-
A solid precipitate of the crude 2-benzoyloxy-5-(benzyloxy)acetophenone derivative will form.
-
Collect the solid by vacuum filtration and wash with cold methanol, followed by cold water.[8]
-
Air-dry the product to a constant weight.
Stage 2b: Baker-Venkataraman Rearrangement
Objective: To rearrange the 2-benzoyloxyacetophenone derivative to the corresponding 1,3-diketone.
Materials:
-
2-Benzoyloxy-5-(benzyloxy)acetophenone derivative (from Stage 2a)
-
Potassium hydroxide (KOH)
-
Pyridine (anhydrous)
-
Dilute acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude product from Stage 2a in anhydrous pyridine.
-
Add powdered potassium hydroxide (3.0 eq.) and stir the mixture at room temperature for 2-3 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold dilute acetic acid to neutralize the base and precipitate the 1,3-diketone.
-
Filter the precipitated solid, wash with water, and dry. This crude 1,3-diketone can often be used in the next step without further purification.[7]
Stage 2c: Acid-Catalyzed Cyclization to 2',5'-Bis(benzyloxy)flavone
Objective: To cyclize the 1,3-diketone to the protected flavone.
Materials:
-
1,3-Diketone (from Stage 2b)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude 1,3-diketone in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid.[7]
-
Heat the mixture to 120 °C for 1 hour, monitoring by TLC.[10]
-
Cool the reaction mixture and pour it into a large volume of ice water with vigorous stirring.
-
Collect the precipitated solid by filtration and recrystallize from ethanol to obtain pure 2',5'-bis(benzyloxy)flavone.[10]
PART 3: Deprotection to 2',5'-Dihydroxyflavone
Objective: To remove the benzyl protecting groups to yield the final dihydroxyflavone.
Materials and Equipment:
-
2',5'-Bis(benzyloxy)flavone (from Part 2)
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon) or a hydrogen donor like ammonium formate
-
Celite®
-
Standard hydrogenation apparatus[11]
| Parameter | Value | Reference |
| Substrate | 2',5'-Bis(benzyloxy)flavone | - |
| Catalyst | 10% Pd/C | [11] |
| Catalyst Loading | 10 mol% | [11] |
| Solvent | Ethanol | [11] |
| Hydrogen Source | Hydrogen gas (balloon) | [11] |
| Temperature | Room Temperature | [11] |
| Pressure | Atmospheric | [11] |
Procedure (Catalytic Hydrogenation):
-
Dissolve the 2',5'-bis(benzyloxy)flavone in ethanol in a round-bottom flask.[11]
-
Carefully add 10% Pd/C (10 mol%) to the solution.[11]
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3]
-
Wash the Celite® pad with ethanol.[11]
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2',5'-dihydroxyflavone.
-
Purify the product by recrystallization or column chromatography.[12][13]
Characterization of the Final Product
The structure and purity of the synthesized 2',5'-dihydroxyflavone should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing the characteristic signals for the flavone core and the hydroxyl protons.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the final product.[16][17]
-
Melting Point: The melting point of the purified compound should be sharp and consistent with literature values.
Conclusion
The use of this compound as a starting material provides a reliable and efficient route for the synthesis of 2',5'-dihydroxyflavones. The benzyloxy protecting groups allow for the clean execution of the Baker-Venkataraman rearrangement and subsequent cyclization, leading to high yields of the protected flavone intermediate. The final deprotection via catalytic hydrogenation is a mild and effective method to obtain the desired polyhydroxyflavone. This synthetic strategy offers a versatile platform for the generation of a variety of substituted flavonoids for further investigation in drug discovery and development programs.
References
- 1. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. biomedres.us [biomedres.us]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Reaction of 1-(2,5-Bis(benzyloxy)phenyl)ethanone with Grignard reagents
Application Note & Protocol
Topic: Synthesis of Tertiary Alcohols via Grignard Addition to 1-(2,5-Bis(benzyloxy)phenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds.[1][2] This application note provides an in-depth guide to the reaction between this compound and various Grignard reagents (R-MgX). The transformation of this versatile ketone building block into structurally complex tertiary alcohols is of significant interest in medicinal chemistry and materials science, where such scaffolds are pivotal.[3][4][5][6]
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale, critical process parameters, and potential stereochemical implications driven by the substrate's unique architecture. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for synthesizing novel tertiary alcohol derivatives with high fidelity.
Mechanistic Rationale and Key Scientific Principles
The Nature of the Reactants
-
This compound (The Electrophile): This aromatic ketone serves as the electrophilic partner in the reaction.[4] Its core reactivity is centered on the electrophilic carbonyl carbon. Crucially, the phenolic hydroxyl groups are protected as benzyl ethers (benzyloxy groups). This is a mandatory prerequisite for success; Grignard reagents are exceptionally strong bases and would be instantly quenched by acidic protons from unprotected phenols, halting the desired C-C bond formation.[7][8][9] The benzyl ether is a robust protecting group that remains inert under the strongly nucleophilic and basic conditions of the Grignard reaction.[10][11]
-
Grignard Reagents (The Nucleophile): Grignard reagents (organomagnesium halides) are powerful carbon-based nucleophiles and strong bases.[7][12] The significant difference in electronegativity between carbon and magnesium renders the C-Mg bond highly polarized, imparting carbanionic character on the carbon atom.[2][13] This potent nucleophile readily attacks electron-deficient centers, most notably the carbonyl carbon of ketones and aldehydes.[14][15][16]
The Reaction Pathway: Nucleophilic Addition
The reaction proceeds via a two-stage mechanism:
-
Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[7][15][17] Simultaneously, the π-bond of the carbonyl breaks, and the electron pair moves to the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[7][13]
-
Acidic Workup (Protonation): The reaction is "quenched" with a mild acid source, such as aqueous ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[13][14] This step is performed after the initial reaction is complete and serves to protonate the magnesium alkoxide, yielding the final tertiary alcohol product and water-soluble magnesium salts.[18] It is critical that the acid is introduced only in this final workup stage, as its presence during the reaction would destroy the Grignard reagent.[13]
Caption: General mechanism of the Grignard reaction with a ketone.
Expertise Insight: The Role of Chelation Control
The presence of the benzyloxy group at the C2 (ortho) position introduces the possibility of chelation control. The magnesium atom of the Grignard reagent can coordinate simultaneously with the carbonyl oxygen and the ether oxygen of the ortho-benzyloxy group.[19][20] This forms a rigid, five-membered chelate ring intermediate.[21]
While the starting ketone is achiral, this principle is paramount in stereoselective synthesis. In substrates with adjacent stereocenters, such chelation forces the Grignard reagent to attack from the less sterically hindered face of the carbonyl, thereby controlling the stereochemical outcome of the reaction.[21] Recognizing this potential interaction is key to predicting and controlling selectivity in more complex, related systems.
Detailed Experimental Protocols
Safety Precaution: Grignard reagents can be pyrophoric and react violently with water. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon) in flame-dried or oven-dried glassware. Anhydrous solvents are mandatory.[22][23][24] Ether solvents are highly flammable.
Materials and Reagents
-
Substrate: this compound
-
Grignard Reagent: e.g., Methylmagnesium bromide (3.0 M in diethyl ether), Phenylmagnesium bromide (3.0 M in diethyl ether), or other desired reagent.
-
Solvent: Anhydrous tetrahydrofuran (THF) or anhydrous diethyl ether (Et₂O).
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction Solvent: Ethyl acetate or diethyl ether.
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Apparatus: Oven-dried round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, and ice bath.
Step-by-Step General Protocol
-
Apparatus Setup: Assemble a three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet at the top, and a rubber septum. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Substrate Preparation: Dissolve this compound (1.0 eq) in anhydrous THF (or Et₂O) to a concentration of approximately 0.2–0.5 M in the reaction flask.
-
Reaction Initiation: Cool the stirred solution of the ketone to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the Grignard reagent solution (1.1–1.5 eq) dropwise via syringe through the septum over 15–30 minutes. Maintain the internal temperature below 10 °C. A color change or formation of a precipitate may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.
-
Reaction Quench: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the reaction and any excess Grignard reagent. Vigorous gas evolution may occur. Continue adding the solution until no further reaction is observed and the mixture forms a clear biphasic solution or a manageable slurry.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and water if necessary. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[1]
-
Washing and Drying: Combine all organic layers and wash sequentially with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure tertiary alcohol.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 4. Buy this compound | 21766-81-4 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 12. adichemistry.com [adichemistry.com]
- 13. leah4sci.com [leah4sci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. d.web.umkc.edu [d.web.umkc.edu]
- 18. youtube.com [youtube.com]
- 19. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. public.websites.umich.edu [public.websites.umich.edu]
- 22. app.studyraid.com [app.studyraid.com]
- 23. reddit.com [reddit.com]
- 24. Solved Grignard Reaction Experimental Objective: The | Chegg.com [chegg.com]
Application Notes and Protocols: Deprotection of the Benzyloxy Group in 1-(2,5-Bis(benzyloxy)phenyl)ethanone
Introduction
The benzyloxy group is a widely utilized protecting group for phenols in multistep organic synthesis due to its stability under a variety of reaction conditions.[1][2] The molecule 1-(2,5-Bis(benzyloxy)phenyl)ethanone serves as a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1] Its structure features two benzyloxy groups protecting the hydroxyl functionalities of a substituted acetophenone. The selective and efficient removal of these protecting groups is a critical step to unveil the reactive phenol groups for subsequent transformations.[1]
This guide provides a comprehensive overview of the methodologies for the deprotection of the benzyloxy groups in this compound, with a focus on catalytic transfer hydrogenation. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: The Rationale Behind Catalytic Transfer Hydrogenation
While several methods exist for benzyl ether cleavage, including catalytic hydrogenation with H₂ gas, acid-catalyzed hydrolysis, and oxidative cleavage, catalytic transfer hydrogenation (CTH) offers a compelling combination of mild reaction conditions, operational simplicity, and enhanced safety by avoiding the direct handling of flammable hydrogen gas.[2][3][4]
The most common and effective method for deprotecting benzyl ethers is through catalytic hydrogenolysis.[1][5] This process involves the cleavage of the carbon-oxygen bond of the ether by hydrogen, facilitated by a metal catalyst, typically palladium on carbon (Pd/C).[4][5]
In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.[2][6] Ammonium formate is a frequently used and highly efficient hydrogen donor for this purpose.[6][7][8]
The Catalytic Cycle
The deprotection of this compound via catalytic transfer hydrogenation with ammonium formate and Pd/C proceeds through the following key steps:
-
Decomposition of the Hydrogen Donor: Ammonium formate decomposes in the presence of the palladium catalyst to generate hydrogen, carbon dioxide, and ammonia.
-
Adsorption onto the Catalyst Surface: Both the benzyl ether substrate and the generated hydrogen adsorb onto the surface of the palladium catalyst.[9]
-
Hydrogenolysis: The adsorbed hydrogen atoms facilitate the cleavage of the benzylic C-O bond. This occurs via oxidative addition of the benzyl ether to the Pd(0) catalyst, forming a Pd(II) complex. Subsequent hydrogen coordination and transfer release the deprotected phenol.[4]
-
Product Formation and Catalyst Regeneration: The resulting products are the deprotected 2,5-dihydroxyacetophenone and toluene. The palladium catalyst is regenerated and can participate in further catalytic cycles.[4]
Caption: Catalytic transfer hydrogenation workflow.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is the recommended and most widely applicable method for the deprotection of this compound.
Materials
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate (NH₄HCO₂)[7]
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the substrate in methanol (15-20 mL per gram of substrate).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2,5-dihydroxyacetophenone.
Alternative Deprotection Methodologies
While catalytic transfer hydrogenation is often preferred, other methods can be employed depending on the specific requirements of the synthesis and the presence of other functional groups in the molecule.
| Method | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas (balloon or Parr apparatus), Pd/C, solvent (EtOH, MeOH, EtOAc) | High efficiency, clean reaction.[4][5] | Requires specialized equipment for handling H₂ gas; potential for over-reduction of other functional groups.[10] |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, BCl₃, BBr₃)[3][11] | Effective for certain substrates. | Harsh conditions, not suitable for acid-sensitive molecules.[3] |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), nitroxyl radicals[3][12][13][14] | Orthogonal to reductive methods, useful for molecules with reducible functional groups.[12] | Stoichiometric amounts of expensive or toxic reagents may be required. |
| Dissolving Metal Reduction | Na/NH₃ (Birch reduction) | Powerful method for cleaving benzyl ethers.[15] | Requires cryogenic conditions and handling of liquid ammonia and sodium metal. |
digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, size="7.6,6", ratio=auto]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [penwidth=1.5, color="#34A853"];"Start" [label="Start:\nthis compound\nin Round-Bottom Flask", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolve" [label="Dissolve in Methanol"]; "Inert" [label="Purge with Inert Gas\n(N₂ or Ar)"]; "Add_Catalyst" [label="Add 10% Pd/C"]; "Add_Donor" [label="Add Ammonium Formate"]; "Reflux" [label="Heat to Reflux\n(Monitor by TLC)"]; "Cool" [label="Cool to Room Temperature"]; "Filter" [label="Filter through Celite®"]; "Concentrate" [label="Concentrate Filtrate"]; "Purify" [label="Purification\n(Column Chromatography or Recrystallization)"]; "Product" [label="End:\nPure 2,5-Dihydroxyacetophenone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Dissolve"; "Dissolve" -> "Inert"; "Inert" -> "Add_Catalyst"; "Add_Catalyst" -> "Add_Donor"; "Add_Donor" -> "Reflux"; "Reflux" -> "Cool"; "Cool" -> "Filter"; "Filter" -> "Concentrate"; "Concentrate" -> "Purify"; "Purify" -> "Product"; }
Caption: Step-by-step experimental workflow for deprotection.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of catalyst or the hydrogen donor. Ensure the solvent is anhydrous, as water can sometimes inhibit the reaction.
-
Catalyst Poisoning: Certain functional groups (e.g., thiols, some nitrogen-containing heterocycles) can poison the palladium catalyst. If catalyst poisoning is suspected, using a larger amount of catalyst or a different deprotection method may be necessary.
-
Side Reactions: In some cases, reduction of the ketone functionality may be observed. Optimizing the reaction temperature and time can help to minimize this side reaction. Using a more selective catalyst system could also be explored.
Conclusion
The deprotection of the benzyloxy groups in this compound is a crucial transformation for the synthesis of a variety of target molecules. Catalytic transfer hydrogenation with ammonium formate and palladium on carbon stands out as a robust, efficient, and safe method for this purpose. By understanding the underlying mechanism and following the detailed protocols provided, researchers can confidently and successfully perform this deprotection, paving the way for further synthetic elaborations.
References
- 1. Buy this compound | 21766-81-4 [smolecule.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 6. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Ammonium Formate [commonorganicchemistry.com]
- 8. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 13. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. archive.nptel.ac.in [archive.nptel.ac.in]
Application Notes and Protocols for the Catalytic Hydrogenation of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
Introduction
The catalytic hydrogenation of 1-(2,5-Bis(benzyloxy)phenyl)ethanone is a pivotal transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This process accomplishes both the reduction of a ketone to a secondary alcohol and the simultaneous deprotection of benzyl ethers to yield 2',5'-dihydroxyacetophenone, a valuable building block for more complex molecules.[1][2] This guide provides an in-depth exploration of the reaction, offering detailed protocols, mechanistic insights, and critical safety considerations for researchers, scientists, and drug development professionals.
The choice of palladium on carbon (Pd/C) as the catalyst is central to this transformation due to its high activity and selectivity.[3] The reaction proceeds under a hydrogen atmosphere, cleaving the O-benzyl bonds and reducing the carbonyl group to furnish the desired dihydroxyacetophenone. Understanding the interplay of catalyst, solvent, and reaction conditions is paramount to achieving high yield and purity.
Reaction Mechanism and Scientific Rationale
The catalytic hydrogenation of this compound on a palladium surface is a heterogeneous catalytic process. The generally accepted mechanism involves the following key steps:
-
Adsorption of Reactants: Both hydrogen gas and the substrate, this compound, adsorb onto the surface of the palladium catalyst.[4]
-
Activation of Hydrogen: The diatomic hydrogen molecule undergoes dissociative chemisorption on the palladium surface, breaking the H-H bond to form reactive palladium hydride species.[4]
-
Hydrogenation of the Ketone: The adsorbed ketone undergoes stepwise hydrogenation. A hydrogen atom from the catalyst surface adds to the carbonyl oxygen, and another adds to the carbonyl carbon, forming the secondary alcohol.[1]
-
Hydrogenolysis of Benzyl Ethers: Concurrently, the benzyl ether groups are cleaved through hydrogenolysis. This process involves the oxidative addition of the C-O bond to the palladium surface, followed by reductive elimination with hydrogen to form toluene and the free hydroxyl groups.
-
Desorption of the Product: The final product, 2',5'-dihydroxyacetophenone, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The selection of a protic solvent, such as ethanol or methanol, is often advantageous as it can facilitate the reaction by stabilizing charged intermediates and promoting proton transfer steps.[5][6]
Figure 1: Simplified Reaction Pathway. This diagram illustrates the key stages of the catalytic hydrogenation and debenzylation process on the palladium on carbon (Pd/C) catalyst surface.
Experimental Protocols
Two common methods for carrying out this reaction are presented below: atmospheric pressure hydrogenation using a balloon and high-pressure hydrogenation using a specialized reactor. The choice of method depends on the scale of the reaction and the available equipment.
Protocol 1: Atmospheric Pressure Hydrogenation (Balloon Method)
This method is suitable for small-scale reactions (typically < 1 g of substrate).
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol or Methanol (reagent grade)
-
Celite® 545
-
Two or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Vacuum/inert gas manifold
-
Hydrogen balloon
-
Filtration apparatus (Büchner funnel, filter flask)
Experimental Workflow:
Figure 2: Balloon Hydrogenation Workflow. A step-by-step visualization of the experimental procedure for atmospheric pressure hydrogenation.
Step-by-Step Procedure:
-
Reaction Setup: To a dry two or three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol% relative to the substrate).[7] Then, add the this compound.
-
Inert Atmosphere: Seal the flask with septa and connect it to a vacuum/inert gas manifold. Carefully evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add the chosen solvent (e.g., ethanol or methanol) via syringe. The amount of solvent should be sufficient to create a stirrable slurry.
-
Hydrogen Introduction: Connect a balloon filled with hydrogen gas to one of the necks of the flask via a needle. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this cycle three times.[6]
-
Reaction: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Completion and Workup: Once the reaction is complete, carefully vent the hydrogen balloon into a fume hood. Purge the reaction flask with an inert gas for several minutes to remove all residual hydrogen.[8]
-
Catalyst Filtration: Prepare a small pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite pad, washing the flask and the filter cake with small portions of the reaction solvent. Caution: Do not allow the filter cake to dry, as the used catalyst can be pyrophoric.[8][9]
-
Catalyst Quenching: Immediately after filtration, carefully wet the filter cake with water to quench the catalyst.[7] The quenched catalyst and Celite should be disposed of in a designated waste container.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 2',5'-dihydroxyacetophenone can then be purified by recrystallization or column chromatography.
Protocol 2: High-Pressure Hydrogenation
This method is suitable for larger-scale reactions and can often provide faster reaction times.
Materials and Equipment:
-
Same as Protocol 1
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas cylinder with a regulator
Step-by-Step Procedure:
-
Reactor Charging: In the reactor vessel, combine the this compound, 10% Pd/C (5-10 mol%), and the solvent.
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor with an inert gas (e.g., nitrogen) several times to remove oxygen.[10]
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin agitation (shaking or stirring) and heat if necessary.
-
Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder, which indicates hydrogen uptake.
-
Depressurization and Purging: Once the reaction is complete, stop the agitation and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.[10][11] Purge the reactor with an inert gas multiple times to remove all residual hydrogen.[10]
-
Product Recovery: Open the reactor and recover the reaction mixture.
-
Catalyst Filtration and Product Isolation: Follow steps 7-9 from Protocol 1 for catalyst filtration, quenching, and product isolation.
| Parameter | Protocol 1 (Balloon) | Protocol 2 (High-Pressure) | Rationale |
| Pressure | ~1 atm | 50-100 psi (or higher) | Higher pressure increases hydrogen concentration, leading to faster reaction rates. |
| Scale | < 1 g | > 1 g | High-pressure reactors are designed for larger volumes and pressures. |
| Safety | Standard fume hood use | Requires specialized reactor and blast shield[11] | Mitigates risks associated with pressurized flammable gas. |
| Reaction Time | Potentially longer | Generally shorter | Higher hydrogen availability accelerates the reaction. |
Safety Considerations
Catalytic hydrogenation presents significant fire and explosion hazards that must be managed with strict adherence to safety protocols.[7][9][11]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[12]
-
Pyrophoric Catalyst: Palladium on carbon, especially after use, is pyrophoric and can ignite upon contact with air, particularly when dry.[7] Never allow the catalyst to dry out during filtration.[8] Always quench the used catalyst with water immediately after filtration.[7]
-
Solvent Choice: Use of flammable solvents like methanol and ethanol increases the fire risk.[9] Handle solvents with care and avoid spills.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[9]
-
Pressure Operations: When using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel. Always use a blast shield.[11]
Conclusion
The catalytic hydrogenation of this compound is a robust and efficient method for the synthesis of 2',5'-dihydroxyacetophenone. By carefully selecting the appropriate reaction conditions and adhering to stringent safety protocols, researchers can achieve high yields of the desired product. The protocols and insights provided in this guide are intended to empower scientists to perform this valuable transformation safely and effectively.
References
- 1. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
- 2. Buy this compound | 21766-81-4 [smolecule.com]
- 3. Recent Advances of Pd/C-Catalyzed Reactions | MDPI [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. chem.uci.edu [chem.uci.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. njhjchem.com [njhjchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 1-(2,5-Bis(benzyloxy)phenyl)ethanone as a Pivotal Intermediate in the Synthesis of Furanocoumarin Natural Products
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 1-(2,5-bis(benzyloxy)phenyl)ethanone as a key intermediate in the synthesis of biologically active furanocoumarin natural products. Furanocoumarins, such as the isomeric compounds psoralen and angelicin, are renowned for their significant pharmacological properties, including their use in photochemotherapy (PUVA) for skin disorders like psoriasis and vitiligo. The strategic use of this compound, a protected form of 2',5'-dihydroxyacetophenone, offers a versatile starting point for the regioselective construction of both linear (psoralen-type) and angular (angelicin-type) furanocoumarin skeletons. This document furnishes detailed protocols for the synthesis of the intermediate, followed by proposed synthetic pathways to psoralen and angelicin, grounded in established chemical transformations. Mechanistic insights, quantitative data, and visual workflows are provided to empower researchers, medicinal chemists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
Natural product synthesis is a cornerstone of drug discovery and development, providing access to complex molecular architectures with potent biological activities. Furanocoumarins represent a prominent class of such compounds, characterized by a furan ring fused to a coumarin (benzopyran-2-one) core. The linear and angular isomers, exemplified by psoralen and angelicin respectively, exhibit distinct photochemical and biological properties, largely stemming from their ability to intercalate into DNA and form photoadducts with pyrimidine bases upon UVA irradiation.[1][2][3]
The synthesis of these furanocoumarins requires precise control over regiochemistry. This compound serves as an excellent precursor for this purpose. The benzyloxy groups act as robust protecting groups for the hydroxyl moieties of the hydroquinone ring, preventing unwanted side reactions during subsequent transformations. Their presence also influences the electronic properties of the aromatic ring, which can be strategically exploited. Crucially, these protecting groups can be cleanly removed under mild conditions, typically via catalytic hydrogenation, to unmask the reactive hydroxyl groups at the desired stage of the synthesis.[4]
This guide will first detail the reliable synthesis of this compound from commercially available starting materials. Subsequently, it will present detailed, albeit proposed, synthetic routes to psoralen and angelicin, leveraging the deprotected dihydroxyacetophenone core to construct the requisite coumarin and furan rings.
Synthesis of the Intermediate: this compound
The synthesis of the title intermediate is a two-step process commencing with the Fries rearrangement of hydroquinone diacetate to yield 2,5-dihydroxyacetophenone, followed by the protection of the hydroxyl groups via benzylation.
Protocol 2.1: Synthesis of 2,5-Dihydroxyacetophenone via Fries Rearrangement
The Fries rearrangement of hydroquinone diacetate provides a reliable route to 2,5-dihydroxyacetophenone.[5][6]
| Parameter | Value |
| Reactants | Hydroquinone diacetate, Anhydrous Aluminum Chloride |
| Temperature | 110-120 °C initially, then 160-165 °C |
| Time | ~3 hours |
| Workup | Ice/HCl quench, filtration |
| Yield | 64-77% (recrystallized) |
Materials:
-
Hydroquinone diacetate (50 g, 0.257 mol)
-
Anhydrous aluminum chloride (116 g, 0.87 mol)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Deionized water
-
95% Ethanol (for optional recrystallization)
Procedure:
-
In a dry 500-mL round-bottomed flask equipped with an air condenser and a gas-absorption trap, combine finely powdered hydroquinone diacetate and anhydrous aluminum chloride.[5]
-
Slowly heat the flask in an oil bath. Over approximately 30 minutes, raise the temperature to 110–120 °C, at which point the evolution of HCl gas will commence.
-
Gradually increase the temperature to 160–165 °C and maintain for 3 hours. The reaction mixture will become pasty and develop a green color.[5]
-
After cooling to room temperature, cautiously decompose the reaction complex by adding 350 g of crushed ice, followed by 25 mL of concentrated hydrochloric acid.
-
Collect the resulting solid by filtration on a Büchner funnel and wash thoroughly with cold water.
-
The crude product can be recrystallized from hot water or 95% ethanol to yield green, needle-like crystals of 2,5-dihydroxyacetophenone.[5]
Causality and Trustworthiness: The use of a significant excess of AlCl₃ is crucial as it acts both as a Lewis acid catalyst and as a chelating agent for the product's hydroxyl groups, driving the reaction to completion. The gradual heating protocol is necessary to control the vigorous evolution of HCl gas. The acidic ice quench hydrolyzes the aluminum complexes and protonates the phenoxide to yield the desired product.
Protocol 2.2: Synthesis of this compound
This protocol describes the protection of the hydroxyl groups of 2,5-dihydroxyacetophenone using benzyl bromide.
| Parameter | Value |
| Reactants | 2,5-Dihydroxyacetophenone, Benzyl Bromide, Potassium Carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room temperature to gentle warming |
| Time | 12-24 hours |
| Workup | Aqueous workup, extraction, column chromatography |
| Yield | High (approaching 99% reported under optimal conditions) |
Materials:
-
2,5-Dihydroxyacetophenone (10.0 g, 65.7 mmol)
-
Benzyl bromide (18.5 mL, 157.7 mmol, 2.4 eq)
-
Anhydrous potassium carbonate (27.1 g, 196 mmol, 3.0 eq)
-
N,N-Dimethylformamide (DMF, 150 mL)
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
To a stirred solution of 2,5-dihydroxyacetophenone in DMF in a 250-mL round-bottomed flask, add anhydrous potassium carbonate.
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently warmed (e.g., to 40-50 °C) to expedite the process. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 500 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Causality and Trustworthiness: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxides. DMF is an excellent polar aprotic solvent for this SN2 reaction. Using a slight excess of benzyl bromide ensures complete conversion of both hydroxyl groups. The aqueous workup removes the DMF and inorganic salts, and column chromatography provides the pure, protected intermediate.
Application in Natural Product Synthesis: A Proposed Route to Psoralen
Psoralen is a linear furanocoumarin. Its synthesis from 2,5-dihydroxyacetophenone requires the formation of a 7-hydroxycoumarin core, followed by the construction of the furan ring across the 6 and 7 positions.
A more direct and biomimetic approach, inspired by the work of Snider et al., involves the debenzylation of the title intermediate, followed by coumarin formation, selective iodination, and subsequent furan ring construction.[7]
Protocol 3.1: Debenzylation to 2',5'-Dihydroxyacetophenone
Materials:
-
This compound (5.0 g, 15.0 mmol)
-
10% Palladium on carbon (Pd/C, 250 mg)
-
Ethyl acetate or Methanol (100 mL)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve this compound in ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield 2',5'-dihydroxyacetophenone. This product is often pure enough for the next step.[4]
Causality and Trustworthiness: Catalytic hydrogenolysis is the standard and most efficient method for cleaving benzyl ethers. The palladium catalyst facilitates the cleavage of the C-O bond by hydrogen. Celite filtration is crucial to prevent the fine palladium powder from contaminating the product and potentially igniting in the presence of solvent and air.
Protocol 3.2: Synthesis of 6-Formyl-7-hydroxy-4-methylcoumarin
While our intermediate does not have a methyl group, this protocol for the formylation of a related coumarin demonstrates the feasibility of introducing the necessary carbon for the furan ring. The Duff reaction is a common method for the formylation of activated phenols.[8]
Materials:
-
7-Hydroxy-4-methylcoumarin (representative substrate)
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
Procedure (Adapted):
-
A mixture of the 7-hydroxycoumarin derivative (1 eq) and HMTA (4 eq) in glacial acetic acid is heated (e.g., 80-85 °C) for several hours.[8]
-
The reaction is quenched by the addition of a hot mixture of water and hydrochloric acid.
-
After cooling, the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
Evaporation of the solvent yields the formylated coumarin.
Protocol 3.3: Furan Ring Formation (Proposed)
With a 6-formyl-7-hydroxycoumarin derivative in hand, the furan ring can be constructed. A common method is the Perkin-Oglialoro reaction or a related condensation/cyclization sequence. A Wittig-type reaction is also a plausible approach.
Application in Natural Product Synthesis: A Proposed Route to Angelicin
Angelicin is the angular isomer of psoralen. The key to its synthesis is the regioselective functionalization at the C-8 position of the coumarin nucleus, as opposed to the C-6 position for psoralen.
Protocol 4.1: Synthesis of 8-Formyl-7-hydroxy-4-methylcoumarin
The synthesis of the key 8-formyl intermediate has been reported and serves as a blueprint for the synthesis of the angelicin core.[8][9][10][11]
| Parameter | Value |
| Reactants | 7-Hydroxy-4-methylcoumarin, Hexamethylenetetramine |
| Solvent | Glacial Acetic Acid |
| Temperature | 80-85 °C |
| Time | ~6 hours |
| Workup | Acidic hydrolysis, extraction |
| Yield | ~22% |
Procedure (as reported for a model system):
-
Heat a mixture of 7-hydroxy-4-methylcoumarin and hexamethylenetetramine in glacial acetic acid at 80-85 °C for 6 hours.[8]
-
Add a hot mixture of water and concentrated hydrochloric acid and maintain the heat for 30 minutes.
-
Cool the mixture to room temperature and extract with diethyl ether.
-
Evaporation of the ether yields the crude 8-formyl-7-hydroxy-4-methylcoumarin, which can be purified by recrystallization.[8]
Causality and Trustworthiness: The Duff reaction provides a method for ortho-formylation of phenols. The regioselectivity (C6 vs. C8) can be influenced by reaction conditions and the substrate's electronic and steric properties. In some cases, a mixture of isomers is obtained, requiring chromatographic separation. The acidic workup is necessary to hydrolyze the imine intermediate formed during the reaction.
Protocol 4.2: Furan Ring Formation to Yield Angelicin
The cyclization of an 8-formyl-7-hydroxycoumarin to form the furan ring of angelicin can be achieved via several methods, including heating with acetic anhydride and sodium acetate (Perkin-Oglialoro reaction).
Conclusion
This compound is a strategically valuable intermediate for the synthesis of complex natural products. Its protected hydroxyl groups allow for a range of chemical manipulations on other parts of the molecule before being deprotected to reveal the reactive hydroquinone moiety. This guide has provided detailed protocols for the synthesis of this intermediate and outlined plausible, well-grounded synthetic pathways toward the important linear and angular furanocoumarins, psoralen and angelicin. The provided protocols and mechanistic discussions are intended to serve as a practical resource for chemists engaged in the synthesis of these and other related bioactive compounds.
References
- 1. Photoreactivity of furocoumarins and DNA in PUVA therapy: formation of psoralen-thymine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralen as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 21766-81-4 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,5-dihydroxyacetophenone synthesis , Hive Methods Discourse [chemistry.mdma.ch]
- 7. Claisen Rearrangement [organic-chemistry.org]
- 8. Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives -대한화학회지 | Korea Science [koreascience.kr]
- 9. [PDF] Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
Welcome to the technical support guide for the synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to equip you with the necessary insights to overcome common challenges and improve the yield and purity of your synthesis.
Introduction to the Synthesis
This compound is a valuable intermediate in organic synthesis, often utilized as a building block for more complex molecules in pharmaceuticals and material science.[1] The benzyloxy groups serve as robust protecting groups for the phenol functionalities, which can be selectively removed later in a synthetic sequence.[1]
Two primary, reliable synthetic routes are commonly employed:
-
Williamson Ether Synthesis: This route involves the benzylation of the hydroxyl groups of 2,5-dihydroxyacetophenone. It is a high-yielding method that relies on a nucleophilic substitution mechanism.[1]
-
Friedel-Crafts Acylation: This classic approach involves the acylation of 1,4-bis(benzyloxy)benzene using an acylating agent and a Lewis acid catalyst. This electrophilic aromatic substitution is effective for creating aryl ketones.[2][3]
This guide will address potential issues encountered in both pathways.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Issue 1: Low or No Product Yield
Question: My reaction has gone to completion (as per TLC), but after workup and purification, the isolated yield of this compound is significantly lower than expected. What could be the cause?
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution & Optimization |
| Inadequate Phase Transfer (Benzylation Route) | In the Williamson ether synthesis, the reaction between the phenoxide salt and benzyl halide occurs at the interface of the solid base (e.g., K₂CO₃) and the organic solvent. If the base is not finely powdered or agitation is insufficient, the reaction rate will be slow, leading to incomplete conversion and lower yields upon workup within a standard timeframe. | 1. Grind the Base: Use a mortar and pestle to finely powder the potassium carbonate (K₂CO₃) before the reaction to maximize its surface area. 2. Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maintain a fine suspension of the base. 3. Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile, which helps to solubilize the phenoxide intermediate to some extent.[1] |
| Lewis Acid Deactivation (Friedel-Crafts Route) | Lewis acids like AlCl₃ are extremely sensitive to moisture.[4][5] Any water present in the solvent, reagents, or glassware will react with the catalyst, quenching its activity and halting the acylation reaction. The acetylating agent (acetyl chloride/anhydride) can also be hydrolyzed. | 1. Flame-Dry Glassware: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar). 2. Use Anhydrous Reagents: Use freshly opened or properly stored anhydrous solvents and ensure the 1,4-bis(benzyloxy)benzene is dry. 3. Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of nitrogen or argon. |
| Product Loss During Workup | The product can be lost during the aqueous workup if an emulsion forms or if the product has some solubility in the aqueous phase. Premature precipitation during extraction can also trap the product. | 1. Break Emulsions: If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) to help break it. 2. Back-Extraction: After the initial extraction, perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. 3. pH Control: Ensure the pH is appropriately adjusted. In the benzylation route, neutralizing the base is critical. In the Friedel-Crafts route, quenching the Lewis acid carefully with ice-cold acid is necessary. |
Issue 2: Presence of Significant Impurities
Question: My crude product shows multiple spots on the TLC plate. What are these impurities and how can I prevent their formation?
| Potential Impurity | Formation Rationale | Prevention & Mitigation Strategy |
| Mono-Benzylated Product (Benzylation Route) | 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone. This impurity arises from an incomplete reaction where only one of the two hydroxyl groups has been benzylated. This is often due to insufficient stoichiometry of the benzylating agent or base, or a short reaction time. | 1. Stoichiometry Control: Use a slight excess (2.1-2.2 equivalents) of both benzyl bromide/chloride and the base (K₂CO₃) to drive the reaction to completion. 2. Monitor Reaction: Follow the reaction progress using TLC. The bis-benzylated product will be less polar (higher Rf) than the mono-benzylated and starting materials. Continue heating until the starting material and mono-benzylated intermediate are consumed. |
| Starting Material (Both Routes) | Unreacted 2,5-dihydroxyacetophenone or 1,4-bis(benzyloxy)benzene remains. This indicates an incomplete or stalled reaction. | For Benzylation: Increase reaction time and/or temperature (e.g., reflux in acetonitrile). Ensure the base and benzyl halide are of good quality and sufficient quantity.[6] For Friedel-Crafts: Ensure the Lewis acid is active and used in stoichiometric amounts (it complexes with the product ketone).[2] Consider a more reactive acylating agent or a slight increase in temperature, but monitor carefully for side reactions. |
| Ring Acylation at Wrong Position (Friedel-Crafts) | The two benzyloxy groups are strongly activating, ortho-, para-directing groups.[1] While acylation is expected to occur at the position between them, steric hindrance could potentially lead to minor isomers if conditions are too harsh. | 1. Temperature Control: Add the acylating agent slowly at a low temperature (e.g., 0 °C) to control the reaction's regioselectivity.[2] Allow the reaction to warm to room temperature gradually. 2. Choice of Lewis Acid: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) can sometimes offer better selectivity than the highly reactive AlCl₃.[3] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for higher yield?
A1: The Williamson ether synthesis route starting from 2,5-dihydroxyacetophenone is often preferred for achieving very high yields, with reports of up to 99% after purification.[1] This is because the reaction conditions are typically robust and side reactions are minimal if the stoichiometry is controlled. The Friedel-Crafts acylation is also very effective but can be more sensitive to reagent quality and reaction conditions, particularly the strict need for an anhydrous environment.[3]
Q2: How can I effectively purify the final product?
A2: Both flash column chromatography and recrystallization are effective methods.
-
Flash Column Chromatography: This is the most reliable method for removing stubborn impurities like the mono-benzylated product. A gradient elution system, starting with a non-polar solvent system (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity, is typically effective.[7]
-
Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective and scalable purification method. A common solvent system is ethanol or a mixture of methanol and ethanol.[8]
Q3: What are the critical safety precautions for these syntheses?
A3:
-
Benzyl Halides (Bromide/Chloride): These are lachrymators and alkylating agents. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lewis Acids (AlCl₃): Aluminum chloride reacts violently with water, releasing HCl gas. Handle it in a fume hood, under an inert atmosphere, and quench it carefully by adding the reaction mixture to ice.[4]
-
Solvents: DMF is a reproductive toxin and should be handled with care. Acyl chlorides are corrosive and react with moisture.[2] Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
Q4: How can I confirm the structure and purity of my this compound?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the molecular structure by showing characteristic peaks for the aromatic protons, the benzylic CH₂ groups, the methyl ketone, and the correct number of carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (332.39 g/mol ).[1]
-
Melting Point: A sharp melting point that matches the literature value indicates high purity.
-
HPLC/LC-MS: These techniques can provide a quantitative measure of purity.[9]
Optimized Experimental Protocols
Protocol 1: Williamson Ether Synthesis Route
This protocol is adapted from established procedures for benzylation of phenols.[1][10]
dot
Caption: Workflow for Williamson Ether Synthesis.
-
Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, combine 2,5-dihydroxyacetophenone (1.0 eq), finely powdered potassium carbonate (2.2 eq), and anhydrous acetonitrile.
-
Reaction: Stir the suspension vigorously. Add benzyl bromide (2.2 eq) dropwise at room temperature. After the addition, heat the mixture to reflux (approx. 82°C).
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting material spot has been fully consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile. Combine the filtrates and remove the solvent under reduced pressure.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization from ethanol to yield this compound as a solid.
Protocol 2: Friedel-Crafts Acylation Route
This protocol is based on the principles of classical Friedel-Crafts reactions.[2][3]
dot
Caption: Workflow for Friedel-Crafts Acylation.
-
Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add a solution of 1,4-bis(benzyloxy)benzene (1.0 eq) in anhydrous CH₂Cl₂ to the stirred suspension.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5-10°C. After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Follow the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Stir until the aluminum salts dissolve.
-
Workup: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product via column chromatography or recrystallization.
References
- 1. Buy this compound | 21766-81-4 [smolecule.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. 1-(2,4-bis(benzyloxy)phenyl)ethanone | 22877-01-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 21766-81-4|this compound|BLD Pharm [bldpharm.com]
- 10. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(2,5-Bis(benzyloxy)phenyl)ethanone by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 1-(2,5-Bis(benzyloxy)phenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the successful isolation of your target compound.
I. Understanding the Molecule and Method
This compound is an aromatic ketone often used as a precursor in organic synthesis.[1] Its structure includes two bulky, moderately polar benzyloxy groups and a polar ketone functional group.[1] This combination of functional groups dictates its chromatographic behavior. Column chromatography using silica gel is the standard method for its purification.[1][2]
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Q1: My compound is not moving off the baseline, or the Rf is too low (Rf < 0.1). What should I do?
A1: An excessively low Retention Factor (Rf) indicates that the eluent is not polar enough to displace the compound from the silica gel. This compound is a moderately polar compound, and its interaction with the acidic silica gel can be significant.
-
Immediate Action: Increase the polarity of your mobile phase. A common eluent system for this compound is a mixture of ethyl acetate and a nonpolar solvent like hexane or petroleum ether.[3][4] Gradually increase the proportion of ethyl acetate. For example, if you started with 5% ethyl acetate in hexane, try increasing it to 10%, then 15%, and monitor the Rf by thin-layer chromatography (TLC).
-
Expert Insight: The benzyl ether groups are generally stable on silica gel, but prolonged exposure to acidic silica can sometimes cause issues.[2][5] Adding a small amount of a neutralizer, such as 0.5% triethylamine, to the eluent can deactivate the most acidic sites on the silica gel, which may improve elution without significantly increasing solvent polarity.[2]
Q2: My compound is eluting too quickly, close to the solvent front (Rf > 0.6). How can I improve separation?
A2: A high Rf value suggests that the mobile phase is too polar, preventing effective interaction between your compound and the stationary phase. This leads to poor separation from less polar impurities.
-
Immediate Action: Decrease the polarity of your eluent. Reduce the percentage of ethyl acetate in your ethyl acetate/hexane mixture. For instance, if you are using 30% ethyl acetate, try reducing it to 20% or 15%.
-
Systematic Approach: The ideal Rf for good separation in column chromatography is typically between 0.2 and 0.4.[6] Run a gradient of solvent systems on a TLC plate to identify the optimal eluent composition that provides an Rf in this range for your target compound while maximizing the separation from impurities.
| Eluent Composition (Ethyl Acetate:Hexane) | Expected Rf of Target Compound | Notes |
| 1:5 (v/v) | ~0.35 | A good starting point for achieving adequate separation.[3] |
| 1:4 (v/v) | ~0.45 | May be suitable if closely eluting impurities are not a major concern.[3] |
| 1:1 (v/v) | >0.6 | Generally too polar, leading to co-elution with less polar impurities.[7] |
Q3: I am observing streaking or tailing of my compound spot on the TLC plate and column.
A3: Streaking or tailing can be caused by several factors, including compound overloading, interactions with the stationary phase, or the presence of highly polar impurities.
-
Overloading: Ensure you are not loading too much crude material onto the column. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.
-
Acidic Impurities: The synthesis of this compound can sometimes result in acidic byproducts. These can interact strongly with the silica gel, leading to tailing. A pre-column purification step, such as a simple aqueous wash of the crude product, can help remove these impurities.
-
Compound Degradation: While benzyl ethers are relatively stable, some degradation on silica is possible.[8][9] As mentioned in A1, adding a small amount of triethylamine to the eluent can mitigate this issue.[2]
Q4: The separation between my desired product and an impurity is very poor.
A4: Poor resolution between two compounds indicates that their polarities are very similar under the chosen conditions.
-
Optimize the Mobile Phase: Try a different solvent system. Sometimes, replacing ethyl acetate with another polar solvent like dichloromethane or a mixture of solvents can alter the selectivity of the separation.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be an alternative to silica gel. However, be aware that the reactivity of your compound on alumina may differ.
-
Workflow for Optimizing Separation:
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the column chromatography of this compound?
A1: A reliable starting point is as follows:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Packing: Dry packing followed by equilibration with the initial mobile phase is often sufficient.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, for less soluble materials, dry loading on a small amount of silica gel is recommended.
-
Elution: Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (gradient elution) or use a pre-determined isocratic mixture (e.g., 15% ethyl acetate in hexane) based on prior TLC analysis.[3][4]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[10]
Q2: Are the benzyloxy protecting groups stable during silica gel chromatography?
A2: Generally, yes. Benzyl ethers are known to be stable to both acidic and basic conditions commonly encountered in chromatography.[5][8] However, highly acidic silica or prolonged contact times can potentially lead to some degradation. If you suspect this is an issue, using a neutralized silica gel or adding a small amount of a base like triethylamine to your eluent is a good precaution.[2]
Q3: What are the common impurities I should expect from the synthesis of this compound?
A3: The impurities will depend on the synthetic route. A common synthesis involves the benzylation of 2,5-dihydroxyacetophenone.[1] Potential impurities could include:
-
Starting Material: Unreacted 2,5-dihydroxyacetophenone (which is very polar and will likely remain at the baseline).
-
Mono-benzylated Product: 1-(2-(benzyloxy)-5-hydroxyphenyl)ethanone (this will be more polar than your desired product).
-
Benzyl Alcohol/Benzyl Bromide: Excess reagents from the benzylation step (these are typically less polar than the product).
Q4: How can I visualize this compound on a TLC plate?
A4: Due to its aromatic nature, this compound is readily visualized under a UV lamp at 254 nm. It can also be stained with general-purpose stains like potassium permanganate or ceric ammonium molybdate, although UV visualization is usually sufficient and non-destructive.
Experimental Workflow Diagram
Caption: Standard workflow for column chromatography purification.
References
- 1. Buy this compound | 21766-81-4 [smolecule.com]
- 2. Tuning the stability of alkoxyisopropyl protection groups [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments and optimize your results.
Overview of the Synthesis
The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1,4-bis(benzyloxy)benzene. This electrophilic aromatic substitution (EAS) reaction involves treating the electron-rich aromatic ether with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.
While seemingly straightforward, this reaction presents a critical challenge: the Lewis acid required to activate the acylating agent can also catalyze the cleavage of the benzyl ether protecting groups, a significant side reaction known as debenzylation.[1][2] This guide will focus on diagnosing and mitigating this and other common side reactions to improve reaction yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yield is a frequent issue and can stem from several factors, often related to reagent quality or reaction conditions.[3][4]
Possible Causes & Solutions:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture.[3][4] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The Lewis acid should be a fine, free-flowing powder; if it appears clumpy, it has likely been compromised by moisture and should be replaced.[4]
-
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the reaction.[3] Therefore, stoichiometric amounts of the catalyst are often required.
-
Solution: A common starting point is to use 1.1 to 1.3 equivalents of the Lewis acid per equivalent of the acylating agent. If yields remain low, consider a modest increase in the catalyst loading.
-
-
Suboptimal Temperature: Friedel-Crafts reactions are highly temperature-dependent. Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may result in an impractically slow reaction rate.[3]
-
Solution: Begin the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature or apply gentle heating as determined by literature precedents for similar substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature and time.
-
-
Incomplete Quenching & Workup Issues: Product can be lost during the workup phase, especially if emulsions form during the aqueous wash.[4]
-
Solution: Quench the reaction by slowly pouring the mixture onto a slurry of crushed ice and concentrated HCl.[4] This hydrolyzes the catalyst-ketone complex and helps dissolve inorganic salts. If emulsions persist, adding a saturated NaCl solution (brine) can help break them.
-
Below is a workflow to systematically troubleshoot low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Q2: My TLC shows multiple spots, including some that are more polar than my product. What are these byproducts?
The most common byproduct in this synthesis is the result of debenzylation , where one or both of the benzyl ether groups are cleaved by the Lewis acid. This side reaction is a known issue when using Lewis acids with benzyl-protected phenols.[1][2]
Primary Side Reactions:
-
Mono-debenzylation: Formation of 1-(5-(benzyloxy)-2-hydroxyphenyl)ethanone. This phenolic byproduct is significantly more polar than the desired product and will have a lower Rf value on a normal-phase TLC plate.
-
Di-debenzylation: Formation of 1-(2,5-dihydroxyphenyl)ethanone. This is even more polar and will be close to the baseline on TLC.
The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by cleavage of the carbon-oxygen bond.
Caption: Competing pathways: Friedel-Crafts acylation vs. debenzylation.
Mitigation Strategies:
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ are highly effective for acylation but are also harsh and prone to causing debenzylation.
-
Solution: Consider using a milder Lewis acid. Iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective for acylation while minimizing ether cleavage.[5] Experimentation may be required to find the optimal balance between reactivity and selectivity.
-
-
Temperature Control: As mentioned, lower temperatures disfavor the debenzylation side reaction, which typically has a higher activation energy than the desired acylation.
-
Solution: Maintain the reaction temperature at 0 °C or below for as long as possible. Monitor the reaction closely; if the acylation is too slow, allow the temperature to rise incrementally.
-
Q3: How can I confirm the identity of my product and byproducts?
Spectroscopic analysis, particularly ¹H NMR, is the most powerful tool for identifying your product and distinguishing it from potential side products.
Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):
| Compound Name | Acetyl (CH₃) | Benzylic (CH₂) | Aromatic (Ar-H) |
| This compound (Product) | ~2.5-2.6 ppm (s, 3H) | ~5.1 ppm (s, 4H) | ~6.9-7.5 ppm (m, 13H) |
| 1-(5-(Benzyloxy)-2-hydroxyphenyl)ethanone (Side Product) | ~2.6 ppm (s, 3H) | ~5.1 ppm (s, 2H) | ~6.8-7.5 ppm (m, 8H). Will also show a broad singlet for the phenolic -OH, typically >10 ppm. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[6][7]
The key diagnostic signals are:
-
Integration of Benzylic Protons (CH₂): The desired product will show an integration of 4H for the two benzylic groups, while the mono-debenzylated byproduct will show only 2H.
-
Phenolic Proton (-OH): The presence of a broad, downfield singlet (often >10 ppm) is a clear indication of a debenzylated byproduct.
Experimental Protocols
Protocol 1: Optimized Friedel-Crafts Acylation using FeCl₃
This protocol uses a milder Lewis acid to minimize debenzylation.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,4-bis(benzyloxy)benzene (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask (approx. 10 mL per gram of starting material). Cool the flask to 0 °C in an ice-water bath.
-
Catalyst Addition: Carefully add anhydrous iron(III) chloride (FeCl₃) (1.2 eq) to the stirred solution.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the mixture over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Once complete, slowly pour the reaction mixture into a beaker containing a slurry of crushed ice and 1 M HCl (aq). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield this compound as a solid.
References
Technical Support Center: Troubleshooting the Deprotection of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
Welcome to the technical support center for the deprotection of 1-(2,5-Bis(benzyloxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their synthetic pathways.[1] The removal of the two benzyl ether protecting groups to yield 1-(2,5-dihydroxyphenyl)ethanone is a critical step that can present several challenges.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently encountered issues to facilitate a smooth and efficient deprotection process.
Frequently Asked Questions (FAQs)
Q1: My primary deprotection method, catalytic hydrogenation, is resulting in a slow or incomplete reaction. What are the likely causes and how can I resolve this?
A1: Slow or incomplete hydrogenolysis is a common hurdle. The primary causes often revolve around the catalyst's activity and the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Quality and Activity: The activity of Palladium on carbon (Pd/C), the most common catalyst for this transformation, can vary significantly between batches and suppliers.[3] A previously effective catalyst may have aged or been improperly stored.
-
Solution: Always use a fresh batch of catalyst from a reputable supplier. If you suspect catalyst deactivation, consider using Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C), which is often more robust and reactive, especially for substrates that can poison the catalyst.[4]
-
-
Catalyst Poisoning: Trace impurities in your starting material, solvent, or even from glassware can poison the palladium catalyst. Sulfur and halide-containing compounds are notorious for this.[3][5]
-
Solution: Ensure all glassware is meticulously cleaned. Use high-purity, degassed solvents. If impurities in the substrate are suspected, purification by recrystallization or column chromatography prior to the deprotection step is advised.
-
-
Insufficient Hydrogen Supply: For the reaction to proceed, there must be adequate contact between the hydrogen gas, the substrate, and the catalyst.
-
Solution: Ensure the reaction vessel is properly sealed and purged of air. While a hydrogen balloon is often sufficient, for stubborn reactions, increasing the hydrogen pressure to 50-100 psi in a dedicated hydrogenation apparatus can significantly accelerate the reaction rate.[3]
-
-
Improper Solvent Choice: The solvent plays a crucial role in substrate solubility and interaction with the catalyst surface.
-
Solution: Protic solvents like ethanol, methanol, or ethyl acetate are generally preferred for hydrogenolysis as they facilitate proton transfer.[3] Tetrahydrofuran (THF) is also a common choice. If solubility is an issue, a solvent mixture might be necessary.
-
Q2: I'm observing the formation of side products. What are the likely side reactions and how can they be minimized?
A2: The primary side reaction of concern is the reduction of the ketone functional group in your molecule. While benzyl ether hydrogenolysis is typically chemoselective, over-reduction can occur under harsh conditions.
-
Ketone Reduction: The acetyl group on the phenyl ring can be reduced to an ethyl group or a secondary alcohol, especially with prolonged reaction times or highly active catalysts.
-
Solution 1: Catalytic Transfer Hydrogenation (CTH): This method offers a milder alternative to using hydrogen gas.[6][7] A hydrogen donor like formic acid, ammonium formate, or cyclohexene is used in conjunction with the palladium catalyst. This technique can provide better selectivity and avoid the need for specialized high-pressure equipment.[7][8]
-
Solution 2: Careful Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the desired product.
-
Q3: Hydrogenolysis is not a viable option due to other sensitive functional groups in my molecule. What are the best alternative deprotection methods?
A3: When reductive conditions are incompatible with your substrate, several other methods can be employed to cleave the benzyl ethers.
-
Lewis Acid-Mediated Deprotection: Boron trichloride (BCl₃) is a highly effective reagent for the debenzylation of aryl benzyl ethers.[9][10]
-
Mechanism: The Lewis acidic boron atom coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond.
-
Key Consideration: This reaction can sometimes lead to Friedel-Crafts-type benzylation of the aromatic ring as a side reaction. The addition of a cation scavenger, such as pentamethylbenzene, is crucial to suppress this undesired pathway.[9][11][12] The reaction is typically performed at low temperatures (e.g., -78 °C) to enhance selectivity.[9][11]
-
-
Oxidative Deprotection: While less common for simple benzyl ethers, oxidative methods can be an option. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly with photolytic activation.[10][13] This method is often more selective for p-methoxybenzyl (PMB) ethers but can be adapted for benzyl ethers.[10]
Q4: My reaction with BCl₃ and a cation scavenger is still giving me a complex mixture. What could be going wrong?
A4: Even with a scavenger, the high reactivity of BCl₃ can lead to issues if not handled correctly.
-
Moisture Contamination: BCl₃ reacts violently with water. Any moisture in your solvent or on your glassware will quench the reagent and can lead to the formation of HCl, which can cause other side reactions.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
-
Incorrect Stoichiometry: The ratio of BCl₃ and the scavenger to the substrate is critical.
-
Solution: Typically, 2 equivalents of BCl₃ and 3 equivalents of pentamethylbenzene are used.[9] It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific setup.
-
-
Quenching Procedure: The way the reaction is quenched can impact the final product purity.
-
Solution: Quenching at low temperatures with a mixture of chloroform and methanol before warming to room temperature is a recommended procedure.[11]
-
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation
This protocol provides a reliable method for debenzylation using a hydrogen donor, which can offer improved selectivity.
-
Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (10-20% by weight of the starting material).
-
Hydrogen Donor: Add ammonium formate (5-10 equivalents) or formic acid (5-10 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Protocol 2: BCl₃-Mediated Deprotection with a Cation Scavenger
This protocol is for substrates that are sensitive to reductive conditions.
-
Preparation: In an oven-dried, three-necked flask under an inert atmosphere, dissolve this compound (1 equivalent) and pentamethylbenzene (3 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1M solution of Boron trichloride (BCl₃) in DCM (2 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the mixture at -78 °C.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a 10:1 mixture of chloroform/methanol.[11]
-
Workup: Allow the reaction mixture to warm to room temperature. Wash with saturated aqueous sodium bicarbonate and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the desired phenol from the benzylated scavenger.
Data Summary
| Deprotection Method | Key Reagents | Typical Conditions | Advantages | Potential Issues |
| Catalytic Hydrogenation | Pd/C, H₂ gas | RT to 50°C, 1 atm to 100 psi H₂ | Clean byproducts (toluene), high yielding | Catalyst poisoning, over-reduction of ketone, requires H₂ gas |
| Catalytic Transfer Hydrogenation | Pd/C, H-donor (e.g., HCO₂NH₄) | RT to 60°C | Milder conditions, no H₂ gas required, often more selective | May be slower than direct hydrogenation |
| Lewis Acid Cleavage | BCl₃, Cation Scavenger | -78°C to RT | Effective for hydrogenation-sensitive substrates | Moisture sensitive, requires stoichiometric reagents, potential for side reactions |
| Oxidative Cleavage | DDQ, light | RT | Orthogonal to reductive methods | Less common for simple benzyl ethers, may require optimization |
Troubleshooting Workflow
// Nodes Start [label="Incomplete Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the Pd/C catalyst fresh and from a reputable source?", fillcolor="#FBBC05", fontcolor="#202124"]; ReplaceCatalyst [label="Action: Replace with fresh Pd/C or switch to Pearlman's Catalyst (Pd(OH)₂/C).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckH2 [label="Is the hydrogen supply adequate?", fillcolor="#FBBC05", fontcolor="#202124"]; IncreaseH2 [label="Action: Ensure proper seal, purge system, or increase H₂ pressure.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSolvent [label="Is the solvent appropriate and high-purity?", fillcolor="#FBBC05", fontcolor="#202124"]; ChangeSolvent [label="Action: Switch to a high-purity protic solvent (EtOH, MeOH) or THF.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ConsiderAlternatives [label="Is hydrogenation still failing or unsuitable?", fillcolor="#FBBC05", fontcolor="#202124"]; UseBCl3 [label="Alternative: Use BCl₃ with a cation scavenger (pentamethylbenzene).", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Reaction Complete", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckCatalyst; CheckCatalyst -> ReplaceCatalyst [label="No"]; CheckCatalyst -> CheckH2 [label="Yes"]; ReplaceCatalyst -> Success; CheckH2 -> IncreaseH2 [label="No"]; CheckH2 -> CheckSolvent [label="Yes"]; IncreaseH2 -> Success; CheckSolvent -> ChangeSolvent [label="No"]; CheckSolvent -> ConsiderAlternatives [label="Yes"]; ChangeSolvent -> Success; ConsiderAlternatives -> UseBCl3 [label="Yes"]; ConsiderAlternatives -> Success [label="No"]; UseBCl3 -> Success; } dot
A decision-making workflow for troubleshooting incomplete deprotection reactions.
Reaction Pathway
// Nodes Start [label="{this compound | C₂₂H₂₀O₃}", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="{1-(2,5-Dihydroxyphenyl)ethanone | C₈H₈O₃}", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="{Side Product | 1-(2,5-Dihydroxyphenyl)ethanol}", fillcolor="#EA4335", fontcolor="#FFFFFF", style="dashed"];
// Edges Start -> Product [label=" H₂ / Pd/C \n (Hydrogenolysis)", color="#4285F4"]; Start -> Product [label=" HCO₂NH₄ / Pd/C \n (Transfer Hydrogenation)", color="#4285F4", pos="n,n 1,1"]; Start -> Product [label=" BCl₃ / Pentamethylbenzene \n (Lewis Acid Cleavage)", color="#4285F4", pos="s,s -1,-1"]; Product -> SideProduct [label="Over-reduction", style="dashed", color="#EA4335"]; } dot
Primary deprotection pathways for this compound.
References
- 1. Buy this compound | 21766-81-4 [smolecule.com]
- 2. Ethanone, 1-(2,5-dihydroxyphenyl)- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Alternative solvents for the synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the selection of alternative solvents for this important synthetic transformation. Our goal is to equip you with the knowledge to not only successfully synthesize your target molecule but also to do so in a safer, more sustainable, and efficient manner.
Introduction: The Challenge of Solvent Selection in Friedel-Crafts Acylation
The synthesis of this compound, a valuable intermediate in various research and development applications, is commonly achieved via Friedel-Crafts acylation of 1,4-dibenzyloxybenzene.[1] Traditionally, this reaction is carried out in halogenated solvents such as dichloromethane (DCM) or 1,2-dichloroethane. While effective, these solvents are facing increasing scrutiny due to their environmental impact and potential health hazards.[2] This has prompted a shift towards identifying and utilizing greener, alternative solvents that do not compromise reaction efficiency.
This guide will explore several promising alternative solvent systems, providing a comparative analysis, detailed experimental protocols, and troubleshooting strategies to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main drawbacks of using traditional solvents like dichloromethane (DCM) for the synthesis of this compound?
A1: Dichloromethane, while a common solvent for Friedel-Crafts acylation, poses several significant disadvantages:
-
Environmental Concerns: DCM is a volatile organic compound (VOC) that contributes to air pollution. Its production and disposal have a considerable environmental footprint.[2]
-
Health and Safety Risks: DCM is a suspected carcinogen and can cause acute and chronic health issues upon exposure.[2]
-
Reaction Sensitivity: The Lewis acids typically used in Friedel-Crafts acylation, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. The presence of even trace amounts of water in the solvent can deactivate the catalyst, leading to low yields.
Q2: What are the most promising "green" alternative solvents for this reaction?
A2: Several classes of alternative solvents have emerged as viable replacements for halogenated hydrocarbons in Friedel-Crafts acylation:
-
Ionic Liquids (ILs): These are salts with low melting points that can act as both the solvent and, in some cases, the catalyst.[3][4][5][6] They offer high thermal stability and negligible vapor pressure.[3][4]
-
Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic with a melting point much lower than the individual components.[7] They are often biodegradable, non-toxic, and inexpensive to prepare.[7] A common example is a mixture of choline chloride and zinc chloride.[7]
-
Solvent-Free Conditions: In some cases, the reaction can be performed without a solvent, using a solid acid catalyst or a reagent that also acts as the reaction medium.
Q3: Can the benzyl protecting groups on 1,4-dibenzyloxybenzene be cleaved under Friedel-Crafts conditions?
A3: This is a critical consideration. Benzyl ethers are generally stable to a range of acidic and basic conditions. However, strong Lewis acids, especially in combination with nucleophiles or at elevated temperatures, can potentially lead to debenzylation as a side reaction. The choice of a milder Lewis acid and carefully controlled reaction conditions are crucial to prevent this. For instance, while SnCl₄ can cleave benzyl esters, it is reported to be selective over benzyl ethers.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Moisture in the solvent or on the glassware has deactivated the Lewis acid. 2. Insufficient Catalyst: For some substrates, a stoichiometric amount of Lewis acid is required. 3. Low Reaction Temperature: The activation energy for the reaction has not been overcome. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Increase the molar ratio of the Lewis acid to the substrate. 3. Gradually increase the reaction temperature while monitoring for side product formation. Microwave irradiation can also be effective in reducing reaction times and improving yields.[7] |
| Formation of Multiple Products (Isomers) | 1. Steric Hindrance: The bulky benzyloxy groups may influence the regioselectivity of the acylation. 2. Reaction Conditions: The solvent polarity can influence the ratio of ortho and para products. | 1. While acylation is expected to occur at the ortho position to one of the benzyloxy groups, steric hindrance might lead to other isomers. Purification by column chromatography is usually necessary. 2. Experiment with solvents of different polarities. Non-polar solvents often favor the kinetically controlled product, while polar solvents can favor the thermodynamically more stable product. |
| Debenzylation of Starting Material or Product | 1. Harsh Lewis Acid: Strong Lewis acids like AlCl₃ can promote the cleavage of the benzyl ether. 2. High Reaction Temperature: Elevated temperatures can increase the rate of debenzylation. | 1. Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂. 2. Perform the reaction at the lowest effective temperature. Monitor the reaction closely by TLC to avoid prolonged reaction times at high temperatures. |
| Difficulty in Product Isolation (especially from ILs/DESs) | 1. High Viscosity of the Solvent: ILs and DESs can be viscous, making extraction difficult. 2. Product Solubility in the Alternative Solvent: The product may have significant solubility in the IL or DES. | 1. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to reduce viscosity before extraction. 2. Perform multiple extractions with an appropriate organic solvent. In some cases, the product can be isolated by vacuum distillation if it is sufficiently volatile and thermally stable. |
Comparative Analysis of Solvent Systems
The following table provides a qualitative and quantitative comparison of different solvent systems for the Friedel-Crafts acylation of activated aromatic compounds, using data from studies on analogous substrates like anisole.
| Solvent System | Typical Lewis Acid | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Dichloromethane (DCM) | AlCl₃ | 0 - RT | 2 - 24 h | 70-95 | Well-established, good solubility for reactants. | Toxic, volatile, environmentally harmful.[2] |
| Ionic Liquids (e.g., TAAILs) | FeCl₃·6H₂O | 40 - 60 | 4 - 72 h | 65-94 | Recyclable, low volatility, can be tuned for specific reactions.[3][4] | Can be expensive, product isolation can be challenging. |
| Deep Eutectic Solvents (e.g., [CholineCl][ZnCl₂]₃) | Acts as both solvent and catalyst | 120 (Microwave) | 5 - 10 min | 90-99 | Green, biodegradable, inexpensive, reusable.[7] | Higher temperatures may be required, potential for thermal degradation of sensitive substrates. |
| Propylene Carbonate | FeCl₃·6H₂O | 80 | 2 - 8 h | 80-95 | Environmentally friendly, high efficiency. | May require elevated temperatures. |
Experimental Workflow Visualization
The general workflow for performing a Friedel-Crafts acylation in an alternative solvent, followed by product isolation, is depicted below.
Detailed Experimental Protocols
Protocol 1: Friedel-Crafts Acylation in a Deep Eutectic Solvent (DES)
This protocol is adapted from procedures for the acylation of activated arenes using a choline chloride-zinc chloride DES.[7]
Materials:
-
1,4-Dibenzyloxybenzene
-
Acetic Anhydride
-
Choline Chloride (dried under vacuum)
-
Zinc Chloride (anhydrous)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃):
-
In a round-bottom flask, combine choline chloride (1 molar equivalent) and anhydrous zinc chloride (3 molar equivalents).
-
Heat the mixture at 100 °C with stirring until a clear, colorless liquid is formed.
-
Cool the DES to room temperature under an inert atmosphere.
-
-
Friedel-Crafts Acylation:
-
To the prepared DES, add 1,4-dibenzyloxybenzene (1 molar equivalent) and acetic anhydride (1.5 molar equivalents).
-
Heat the mixture under microwave irradiation at 120 °C for 10-15 minutes, or alternatively, heat in an oil bath at 80-100 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After cooling to room temperature, add diethyl ether or ethyl acetate (3 x 15 mL) to the reaction mixture to extract the product.
-
Decant the organic layer.
-
Wash the combined organic layers with water (10 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Protocol 2: Friedel-Crafts Acylation in an Ionic Liquid (IL)
This protocol is based on the use of tunable aryl alkyl ionic liquids (TAAILs) with an iron catalyst for the acylation of electron-rich benzenes.[3][4]
Materials:
-
1,4-Dibenzyloxybenzene
-
Acetic Anhydride
-
Tunable Aryl Alkyl Ionic Liquid (TAAIL)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 1,4-dibenzyloxybenzene (1 mmol), the ionic liquid (e.g., 0.5 g), and FeCl₃·6H₂O (10 mol%).
-
Add acetic anhydride (2 equivalents) to the mixture.
-
-
Reaction:
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The ionic liquid can often be recovered, dried, and reused.
-
Wash the organic extract with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
-
Conclusion
The transition to greener, more sustainable solvents for the synthesis of this compound is not only environmentally responsible but also offers potential advantages in terms of reaction efficiency and safety. Ionic liquids and deep eutectic solvents present compelling alternatives to traditional halogenated solvents. While challenges such as product isolation and potential side reactions exist, a thorough understanding of the reaction mechanism and careful optimization of reaction conditions, as outlined in this guide, can lead to successful and sustainable synthesis. We encourage researchers to explore these alternative solvent systems and contribute to the growing body of knowledge in green chemistry.
References
- 1. Buy this compound | 21766-81-4 [smolecule.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 4. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005070861A1 - Method for friedel-crafts acylation in ionic liquids - Google Patents [patents.google.com]
- 6. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]
- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]
Technical Support Center: Large-Scale Synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up the production of this key synthetic intermediate. We will explore the common synthetic routes, troubleshoot potential challenges, and provide detailed, field-proven protocols to ensure a successful and efficient large-scale synthesis.
Overview of Synthetic Strategies
The synthesis of this compound (Target Molecule, 3 ) is critical for various applications, including its use as a building block in the synthesis of more complex organic molecules and pharmaceuticals.[1] The molecular structure features an acetophenone core with two bulky benzyloxy protecting groups, which presents unique challenges in synthesis, particularly at scale.[1] Three primary routes are commonly considered, each with distinct advantages and disadvantages.
-
Route A: Williamson Ether Synthesis. This is a classical and often preferred route, involving the sequential benzylation of 2,5-dihydroxyacetophenone (1 ). This method is generally high-yielding and proceeds under relatively mild conditions.[1]
-
Route B: Friedel-Crafts Acylation. This route involves the acylation of 1,4-bis(benzyloxy)benzene (4 ) using an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[1][2] While effective, this method requires careful control of reaction conditions to avoid side reactions.
-
Route C: Fries Rearrangement. An intramolecular alternative to the Friedel-Crafts reaction, this pathway involves the rearrangement of an aryl ester, 2,5-bis(benzyloxy)phenyl acetate (5 ), to the corresponding hydroxy aryl ketone, catalyzed by a Lewis acid.[3][4][5]
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My Williamson ether synthesis (Route A) from 2,5-dihydroxyacetophenone is giving a low yield and a significant amount of a mono-benzylated impurity. How can I fix this?
Answer: This is a classic challenge in sequential alkylations. The formation of the mono-benzylated intermediate is faster than its consumption to form the desired bis-benzylated product, often due to solubility changes or insufficient reactivity.
Causality:
-
Insufficient Base: The base (e.g., K₂CO₃) deprotonates the phenolic hydroxyl groups. If the base is not strong enough, not present in sufficient excess, or has poor contact with the reactant, the deprotonation will be incomplete, stalling the reaction at the mono-alkylated stage.
-
Poor Solvent Choice: The reaction is an Sₙ2 substitution. A polar aprotic solvent like DMF or acetone is required to dissolve the phenoxide salt and facilitate the nucleophilic attack.[1] In solvents like ethanol or methanol, the solvent can compete as a nucleophile.
-
Reaction Time/Temperature: The second benzylation step may require more forcing conditions (higher temperature or longer reaction time) than the first due to increased steric hindrance from the first bulky benzyl group.
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Base | Use at least 2.5 equivalents of anhydrous K₂CO₃. Grind the K₂CO₃ to a fine powder before use. | Ensures complete deprotonation of both hydroxyl groups and compensates for any moisture. Finer powder increases surface area and reaction rate. |
| Solvent | Switch to a high-quality, anhydrous polar aprotic solvent like DMF. | DMF is excellent at solvating cations, leaving the phenoxide anion more "naked" and nucleophilic, which accelerates the Sₙ2 reaction.[1] |
| Additives | Add a catalytic amount (5-10 mol%) of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI). | TBAI facilitates the in-situ formation of benzyl iodide, which is a much better leaving group than bromide or chloride, significantly accelerating the alkylation. |
| Temperature | Increase the reaction temperature to 80-100 °C (if using DMF) after an initial period at a lower temperature. | Provides the necessary activation energy to overcome the steric hindrance for the second benzylation. Monitor by TLC to avoid decomposition. |
Q2: In my Friedel-Crafts acylation (Route B), I'm getting a complex mixture of products and a tar-like substance, resulting in a difficult work-up. What's going wrong?
Answer: Friedel-Crafts acylations are powerful but can be notoriously difficult to control, especially with highly activated aromatic rings like 1,4-bis(benzyloxy)benzene. The benzyloxy groups are strong electron-donating groups, making the ring highly susceptible to electrophilic attack and potential side reactions.[1]
Causality:
-
Catalyst Stoichiometry: The Lewis acid (e.g., AlCl₃) coordinates to both the acylating agent and the carbonyl groups of the starting material and product.[5] Using less than a stoichiometric amount can lead to incomplete reaction, while a large excess can promote side reactions and decomposition.
-
Temperature Control: The reaction is highly exothermic. A runaway reaction can lead to polysubstitution, rearrangement, or decomposition of the starting material and product, forming polymeric tars.
-
Moisture Contamination: Lewis acids like AlCl₃ react violently with water.[3] Even trace amounts of moisture will deactivate the catalyst, reduce yields, and generate HCl gas, which can promote side reactions.
-
Order of Addition: The way reagents are mixed is critical. Adding the substrate to a pre-formed complex of the Lewis acid and acylating agent is often preferred to maintain control.
Troubleshooting Steps:
-
Ensure Strict Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Handle the Lewis acid in a glovebox or under a positive pressure of inert gas (N₂ or Ar).
-
Optimize Catalyst Loading: Start with ~1.1 to 1.2 equivalents of AlCl₃. The catalyst must complex with the acetyl chloride and the two ether oxygens on the substrate.
-
Control Temperature Rigorously: Perform the addition of the substrate at a low temperature (0 to 5 °C) using an ice bath. Use a dropping funnel for slow, controlled addition and monitor the internal temperature closely.
-
Reverse Addition: Consider adding the 1,4-bis(benzyloxy)benzene solution slowly to the pre-mixed slurry of AlCl₃ and acetyl chloride in the reaction solvent (e.g., DCM or nitrobenzene). This keeps the concentration of the highly reactive substrate low at all times, minimizing side reactions.
-
Quenching: Quench the reaction carefully by pouring the reaction mixture slowly onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and helps to break up any emulsions.
Q3: My Fries rearrangement (Route C) gives a poor ortho/para ratio, and purification is a nightmare. How can I improve the regioselectivity?
Answer: The regioselectivity of the Fries rearrangement is famously dependent on reaction conditions, primarily temperature and solvent polarity.[4][5] This is a classic case of thermodynamic versus kinetic control.
Causality & Control:
-
Kinetic vs. Thermodynamic Control:
-
Low Temperatures (e.g., 0-25 °C): Favor the para-product, which is the kinetically controlled product. The acylium ion attacks the less sterically hindered para position.[4]
-
High Temperatures (e.g., >100 °C): Favor the ortho-product. The ortho-isomer can form a more stable bidentate chelate with the Lewis acid catalyst (AlCl₃), making it the thermodynamically favored product. The rearrangement can become reversible at higher temperatures, allowing the initial kinetic product to isomerize to the more stable thermodynamic product.[6]
-
-
Solvent Polarity:
-
Non-polar solvents (e.g., CS₂, nitrobenzene): Tend to favor the formation of the ortho-product by promoting the intramolecular chelate complex.[5]
-
Polar solvents: Can increase the proportion of the para-product as they can solvate the reaction intermediates, disfavoring the tight intramolecular complex required for ortho attack.[4]
-
Improving Selectivity for the Desired 1-(2,5-...) Product: Since your target is an ortho-acylated product relative to one of the benzyloxy groups, you should employ conditions that favor thermodynamic control.
Recommended Protocol Adjustments:
-
Use a high-boiling, non-polar solvent like nitrobenzene or perform the reaction neat (without solvent) if the starting ester is a liquid at reaction temperature.
-
Increase the reaction temperature to >120 °C. Monitor the reaction progress carefully by TLC to find the optimal balance between rearrangement and potential decomposition.
-
Use a sufficient amount of Lewis acid (at least 2.0 equivalents) to ensure the formation of the critical bidentate complex that directs the ortho-acylation.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is best for a multi-kilogram scale synthesis? A: Route A (Williamson Ether Synthesis) is generally the most robust, scalable, and reliable method. It avoids the use of stoichiometric, highly corrosive, and moisture-sensitive Lewis acids. The reaction conditions are milder, work-up is typically a straightforward filtration and extraction, and purification by recrystallization is often feasible, avoiding the need for large-scale chromatography.
Q: What are the primary safety concerns when handling large quantities of AlCl₃ for Routes B or C? A: Aluminum chloride is highly corrosive and reacts violently with water, releasing large amounts of heat and corrosive HCl gas. Key precautions include:
-
Personal Protective Equipment (PPE): Wear a full face shield, acid-resistant gloves, and a lab coat.
-
Inert Atmosphere: Handle the solid in a glovebox or under a flow of dry nitrogen.
-
Controlled Quenching: Always quench the reaction by adding the reaction mixture to ice/acid, never the other way around. Ensure the quenching vessel is in a well-ventilated fume hood and has adequate cooling.
Q: How can I efficiently remove the benzyl protecting groups after my synthesis is complete? A: The most common method for deprotection is catalytic hydrogenolysis.[1] This involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. However, on a large scale, care must be taken to control the hydrogen pressure to avoid accidental hydrogenation of the aromatic rings.[1]
Recommended Large-Scale Protocol: Williamson Ether Synthesis (Route A)
This protocol is optimized for a 100g scale synthesis of this compound (3a ).
Caption: Experimental workflow for the Williamson ether synthesis route.
Reagents & Quantities:
| Reagent | M.W. | Amount | Moles | Equivalents |
| 2,5-Dihydroxyacetophenone (1 ) | 152.15 | 100.0 g | 0.657 | 1.0 |
| Benzyl Bromide | 171.04 | 248.5 g (172.5 mL) | 1.453 | 2.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 227.0 g | 1.643 | 2.5 |
| Dimethylformamide (DMF) | - | 1.0 L | - | - |
Step-by-Step Procedure:
-
Setup: To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,5-dihydroxyacetophenone (1 ) (100.0 g, 0.657 mol) and finely powdered, anhydrous potassium carbonate (227.0 g, 1.643 mol).
-
Solvent Addition: Add anhydrous dimethylformamide (1.0 L) to the flask. Begin vigorous stirring to create a suspension.
-
Reagent Addition: Slowly add benzyl bromide (172.5 mL, 1.453 mol) to the suspension at room temperature over 30 minutes using a dropping funnel. A mild exotherm may be observed.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 8-12 hours, once the starting material spot has disappeared.
-
Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the dark suspension into a beaker containing 5 L of ice-cold water with stirring. A beige precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove DMF and inorganic salts, followed by a wash with cold ethanol (2 x 200 mL) to remove unreacted benzyl bromide.
-
Purification: Transfer the crude solid to a suitable flask and recrystallize from hot ethanol (~1.5-2.0 L). Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Drying: Collect the pure, crystalline product by vacuum filtration and dry in a vacuum oven at 40-50 °C to a constant weight. Expected yield: 195-210 g (89-95%).
References
- 1. Buy this compound | 21766-81-4 [smolecule.com]
- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
Optimizing the Friedel-Crafts acylation step for better regioselectivity
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. The content is structured to explain not just the "how," but the critical "why" behind experimental choices to empower you to optimize your reactions for higher yield and, most importantly, precise regioselectivity.
Understanding the Core Reaction: The "Why" Behind the Mechanism
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by adding an acyl group to an aromatic ring.[1][2] The reaction proceeds via electrophilic aromatic substitution, where the key electrophile is a resonance-stabilized acylium ion.[3][4] This ion is typically generated by reacting an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][5]
The regioselectivity of the reaction—where the acyl group attaches to the aromatic ring—is dictated by the electronic and steric properties of the substituents already present on the ring.[6] Understanding this interplay is the first step to mastering this reaction.
Caption: General mechanism of Friedel-Crafts acylation.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during Friedel-Crafts acylation in a question-and-answer format.
Scenario 1: Low to No Product Yield
Q1: My reaction is not working, or the yield is extremely low. What are the most common culprits?
A1: Low yields in Friedel-Crafts acylation typically stem from a few key issues: a deactivated aromatic ring, inactive catalyst, or suboptimal reaction conditions.[7]
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, meaning it relies on the nucleophilicity of the aromatic ring.[8] If your substrate contains strongly electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or other carbonyls, the ring is "deactivated" and will be highly resistant to acylation.[7][8] Under standard conditions with catalysts like AlCl₃, these reactions often fail.[8]
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[7][9][10] Any water in your solvent, reagents, or glassware will react with and deactivate the catalyst.[10] It is crucial to use anhydrous conditions.
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[9][11] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[4][9]
Caption: Troubleshooting decision tree for low yield issues.
Scenario 2: Poor Regioselectivity or Multiple Products
Q2: My reaction is producing a mixture of isomers. How can I improve regioselectivity?
A2: Achieving high regioselectivity is a common challenge and depends on a delicate balance of electronic effects, steric hindrance, solvent, and temperature.
-
Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups are ortho, para-directing, meaning they direct the incoming acyl group to the positions ortho and para to themselves.[6] Electron-withdrawing groups (EWGs) are meta-directing.[6] This is the primary factor governing regioselectivity.
-
Steric Hindrance: Bulky substituents on the aromatic ring or a bulky acylating agent can prevent substitution at the sterically hindered ortho position, thus favoring the para product.[12]
-
Solvent Choice: The solvent can dramatically influence the ratio of isomers.[13] This is often due to the differential solvation of the reaction intermediates.[14] For example, in the acylation of naphthalene, non-polar solvents like CS₂ or CH₂Cl₂ favor the kinetically controlled 1-acetyl product, while polar solvents like nitrobenzene favor the thermodynamically more stable 2-acetyl product.[14]
-
Temperature Control: Temperature can shift the balance between the kinetic and thermodynamic products.[9] Lower temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures can allow for rearrangement to the more stable thermodynamic product.[9]
Data Presentation: Solvent Effects on Acenaphthene Acylation
The choice of solvent is a critical parameter for controlling the regioselectivity of the Friedel-Crafts acylation of acenaphthene.[13] The reaction typically yields a mixture of 3-acylacenaphthene and 5-acylacenaphthene.[13]
| Solvent | Dielectric Constant (ε) | 5-acetyl / 3-acetyl Ratio |
| Carbon Disulfide (CS₂) | 2.6 | ~2 |
| 1,2-Dichloroethane (DCE) | 10.4 | ~10 |
| Nitrobenzene (PhNO₂) | 34.8 | ~40 |
| (Data synthesized from principles described in[13][14]) |
As the table illustrates, increasing solvent polarity can dramatically shift the product ratio, favoring the 5-acyl isomer.[13]
Scenario 3: Working with Challenging Substrates
Q3: I need to acylate a phenol or an aniline derivative, but the reaction is failing. What should I do?
A3: Phenols and anilines are highly challenging substrates for Friedel-Crafts acylation for two main reasons:
-
Lewis Base Reactivity: The hydroxyl (-OH) and amino (-NH₂) groups are Lewis bases and will react with the Lewis acid catalyst.[10] This forms a complex that strongly deactivates the ring, preventing the desired electrophilic substitution.[10]
-
High Ring Activation: Both groups are strongly activating, which can lead to undesirable side reactions, including polyacylation.[7]
The Solution: Protecting Groups
The most effective strategy is to temporarily "protect" the problematic functional group.[7][10]
-
For Phenols: The hydroxyl group can be protected as an ester. The ester group is less reactive towards the Lewis acid, allowing the acylation to proceed on the aromatic ring. The protecting group can then be removed by hydrolysis.[7]
-
For Anilines: The amino group is typically protected by converting it into an amide (e.g., an acetamide).[10] This reduces the basicity of the nitrogen, preventing it from complexing with the Lewis acid and allowing the acylation to occur.[10]
Experimental Protocol: Acylation of p-Chloroaniline via Protection
This protocol demonstrates the two-step process of protection followed by acylation.
Part 1: Protection of the Amine (Acetylation)
-
Dissolution: Dissolve p-chloroaniline in a mixture of water and concentrated hydrochloric acid to form the hydrochloride salt.[10]
-
Acetylation: To the stirred solution, add acetic anhydride.[10]
-
Precipitation: Immediately add a solution of sodium acetate. A white precipitate of N-(4-chlorophenyl)acetamide will form.[10]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization.[10]
Part 2: Friedel-Crafts Acylation of the Protected Amide
-
Catalyst Suspension: Suspend anhydrous AlCl₃ (≥1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) and cool to 0 °C in an ice bath.[10]
-
Acylium Ion Formation: Add the desired acyl chloride (1.0 equivalent) dropwise to the stirred suspension and stir for 15-30 minutes.[10]
-
Substrate Addition: Add a solution of the N-(4-chlorophenyl)acetamide (1.0 equivalent) dropwise at 0 °C.[10]
-
Reaction: Allow the reaction to warm to room temperature and monitor by TLC until completion.[10]
-
Workup: Carefully quench the reaction by pouring it onto ice/HCl, followed by extraction and purification.
-
Deprotection (if required): The protecting acetyl group can be removed via acid or base hydrolysis to yield the final acylated aniline.[10]
References
- 1. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alexandonian.com [alexandonian.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Spectroscopic Guide to 1-(2,5-Bis(benzyloxy)phenyl)ethanone: An In-Depth Analysis of NMR and Complementary Techniques
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. For researchers and professionals in these fields, a deep understanding of analytical techniques is not merely procedural, but fundamental to innovation. This guide provides a comprehensive analysis of the spectroscopic properties of 1-(2,5-Bis(benzyloxy)phenyl)ethanone , a versatile intermediate in organic synthesis.[1][2]
While nuclear magnetic resonance (NMR) spectroscopy stands as the premier tool for detailed structural mapping, a multi-faceted analytical approach provides a more complete and validated characterization. This guide will first delve into a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. Subsequently, we will explore the complementary insights offered by Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting a holistic view of its molecular architecture.
The Power of NMR: A Predictive Analysis of this compound
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex, exhibiting signals corresponding to the aromatic protons of the central phenyl ring and the two benzyl groups, as well as the benzylic and acetyl methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50 - 7.30 | Multiplet | 10H | Aromatic protons of the two benzyl groups |
| ~7.20 | Doublet of doublets | 1H | H-4 (on the central phenyl ring) |
| ~7.10 | Doublet | 1H | H-3 (on the central phenyl ring) |
| ~7.00 | Doublet | 1H | H-6 (on the central phenyl ring) |
| ~5.10 | Singlet | 4H | Benzylic protons (-O-CH₂-Ph) |
| ~2.50 | Singlet | 3H | Acetyl methyl protons (-CO-CH₃) |
The rationale behind these predictions lies in the electronic environment of each proton. The aromatic protons of the benzyl groups are expected in the typical aromatic region. The protons on the central phenyl ring are influenced by the electron-donating benzyloxy groups and the electron-withdrawing acetyl group, leading to distinct chemical shifts. The benzylic protons are deshielded by the adjacent oxygen atom, while the acetyl methyl protons will appear as a characteristic singlet in the upfield region.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~198 | Carbonyl carbon (C=O) |
| ~153 | C-2 and C-5 (ipso-carbons attached to benzyloxy groups) |
| ~137 | ipso-Carbons of the benzyl groups |
| ~129 - 127 | Aromatic carbons of the benzyl groups |
| ~125 | C-1 (ipso-carbon attached to the acetyl group) |
| ~122 | C-6 |
| ~118 | C-4 |
| ~115 | C-3 |
| ~71 | Benzylic carbons (-O-CH₂-Ph) |
| ~29 | Acetyl methyl carbon (-CO-CH₃) |
The carbonyl carbon is expected to be the most downfield signal due to its significant deshielding. The carbons attached to the oxygen atoms of the benzyloxy groups will also be downfield. The remaining aromatic carbons and the aliphatic carbons will appear at more upfield chemical shifts.
Experimental Protocols for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
References
A Senior Application Scientist's Guide to the Purity Assessment of 1-(2,5-Bis(benzyloxy)phenyl)ethanone by High-Performance Liquid Chromatography
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
1-(2,5-Bis(benzyloxy)phenyl)ethanone (CAS No. 21766-81-4) is an aromatic ketone characterized by a molecular formula of C₂₂H₂₀O₃ and a molecular weight of 332.39 g/mol .[1][2] Its structure, featuring an acetophenone core with two bulky benzyloxy protecting groups, makes it a valuable intermediate in multi-step organic synthesis, particularly in the pharmaceutical industry.[1] The purity of such intermediates is not a trivial matter; it is a critical determinant of the final active pharmaceutical ingredient's (API) quality, safety, and efficacy. Regulatory agencies demand stringent purity thresholds, making robust analytical methods essential for process control and quality assurance.[3]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the rationale behind method development, present a validated protocol, and compare HPLC with other analytical techniques, grounding our discussion in the principles of scientific integrity and regulatory compliance.
Why HPLC is the Gold Standard for This Analyte
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical sector for several compelling reasons.[4][5] For a molecule like this compound, which possesses a high molecular weight and is not readily volatile, HPLC offers unparalleled advantages over techniques like Gas Chromatography (GC).[5]
The primary strengths of HPLC in this context are:
-
Precision and Versatility : HPLC can separate complex mixtures with high resolution, making it ideal for detecting and quantifying closely related structural impurities and degradation products.[4]
-
Sensitivity : Coupled with a UV detector, HPLC can achieve low limits of detection and quantitation, which is crucial for controlling impurities that may be potent or toxic even at trace levels.
-
Structural Integrity : The analysis is performed at or near ambient temperature, preserving the integrity of the analyte and preventing thermal degradation that could occur in GC.
Our objective is to develop a reversed-phase HPLC (RP-HPLC) method, which is the most common mode of separation in HPLC.[6] This choice is dictated by the analyte's chemical nature. With its large, non-polar benzyloxy groups, this compound is well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
The HPLC Purity Assessment Workflow
The entire process, from receiving a sample to issuing a certificate of analysis, follows a logical and controlled sequence. This workflow is designed to ensure data integrity and reproducibility.
References
- 1. Buy this compound | 21766-81-4 [smolecule.com]
- 2. 1-[2',5'-bis(phenylmethoxy)phenyl]ethanone [chembk.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. moravek.com [moravek.com]
- 6. actascientific.com [actascientific.com]
A Comparative Guide to the Synthetic Routes of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
This compound is an aromatic ketone characterized by the presence of two benzyl ether protecting groups on the phenyl ring. These protecting groups offer stability under a variety of reaction conditions while allowing for selective deprotection, typically via catalytic hydrogenation, to reveal the corresponding dihydroxyacetophenone. This functionality makes it a versatile precursor for the synthesis of more complex molecules, including natural products and pharmaceutical agents. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a multi-step synthesis. This guide aims to provide the necessary data and analysis to make an informed decision when selecting a synthetic pathway.
Comparative Analysis of Synthetic Routes
Four principal synthetic strategies for the preparation of this compound are evaluated:
-
Williamson Ether Synthesis: Benzylation of 2,5-Dihydroxyacetophenone
-
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation of 1,4-Bis(benzyloxy)benzene
-
Intramolecular Rearrangement: Fries Rearrangement of 2,5-Bis(benzyloxy)phenyl Acetate
-
Organometallic Approaches: Grignard and Organocuprate Reactions
The following sections will delve into the mechanistic underpinnings, experimental protocols, and a comparative summary of these routes.
Route 1: Williamson Ether Synthesis: Benzylation of 2,5-Dihydroxyacetophenone
This is arguably the most direct and highest-yielding approach to the target molecule. The synthesis begins with the commercially available 2,5-dihydroxyacetophenone, and the two phenolic hydroxyl groups are protected as benzyl ethers in a single step.
Mechanistic Rationale
The Williamson ether synthesis is a classic SN2 reaction. A base, typically a carbonate such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl groups to form the corresponding phenoxides. These phenoxides then act as nucleophiles, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide leaving group. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it solvates the cation (K⁺) without strongly solvating the phenoxide anion, thus enhancing its nucleophilicity.
Experimental Protocol
Step 1: Synthesis of 2,5-Dihydroxyacetophenone (via Fries Rearrangement)
While 2,5-dihydroxyacetophenone is commercially available, a high-yielding synthesis from hydroquinone provides a cost-effective starting point.
-
Reaction: Hydroquinone is first acetylated to hydroquinone diacetate, which then undergoes a Fries rearrangement.
-
Reagents and Conditions: A mixture of dry hydroquinone diacetate and anhydrous aluminum chloride is heated. The temperature is critical for regioselectivity, with higher temperatures favoring the ortho product.[1]
-
Work-up: The reaction is quenched with ice and hydrochloric acid, and the product is isolated by filtration.
-
Yield: 64–77% after recrystallization from water.[1]
-
Alternative High-Yield Procedure: A 92% yield can be achieved by reacting hydroquinone with acetic anhydride in 1,2-dichloroethane, followed by the addition of boron trifluoride diethyl etherate (BF₃·Et₂O).[2]
Step 2: Benzylation of 2,5-Dihydroxyacetophenone
-
Reaction: The dihydroxyacetophenone is reacted with benzyl bromide in the presence of a base.
-
Reagents and Conditions: To a solution of 2,5-dihydroxyacetophenone in DMF, potassium carbonate and benzyl bromide are added. The mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: Column chromatography on silica gel.
-
Yield: Approximately 99%.[3]
Causality Behind Experimental Choices
The choice of potassium carbonate as the base is strategic; it is strong enough to deprotonate the phenols but not so strong as to cause significant side reactions. DMF is an excellent solvent for this SN2 reaction due to its polarity and aprotic nature, which enhances the nucleophilicity of the phenoxide. The high yield is a direct consequence of the favorable kinetics of the SN2 reaction with an unhindered primary halide (benzyl bromide) and the strong nucleophilicity of the phenoxide anions.
Route 2: Friedel-Crafts Acylation of 1,4-Bis(benzyloxy)benzene
This route involves the introduction of the acetyl group onto the pre-formed bis-benzylated aromatic ring.
Mechanistic Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[4] A Lewis acid, typically aluminum chloride (AlCl₃), reacts with an acylating agent, such as acetyl chloride, to form a highly electrophilic acylium ion (CH₃CO⁺).[5] This acylium ion is then attacked by the electron-rich aromatic ring of 1,4-bis(benzyloxy)benzene. The benzyloxy groups are activating and ortho-, para- directing. Since the para position is blocked, the acylation is directed to one of the ortho positions. A subsequent work-up with water hydrolyzes the aluminum chloride complex to yield the final product.
Experimental Protocol
-
Reaction: 1,4-Bis(benzyloxy)benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst.
-
Reagents and Conditions: Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloromethane). The solution is cooled in an ice bath, and acetyl chloride is added dropwise. A solution of 1,4-bis(benzyloxy)benzene in the same solvent is then added slowly. The reaction is allowed to proceed at low temperature and then warmed to room temperature.[5]
-
Work-up: The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with a base (e.g., saturated sodium bicarbonate solution), dried, and the solvent is removed.[5]
-
Purification: Column chromatography or recrystallization.
Causality Behind Experimental Choices
The use of a stoichiometric amount of AlCl₃ is necessary because it complexes with the product ketone, deactivating it towards further acylation. The reaction is conducted at low temperatures to control the exothermicity and minimize potential side reactions. The acidic work-up is essential to break down the aluminum chloride-ketone complex and protonate any remaining intermediates.
Route 3: Fries Rearrangement of 2,5-Bis(benzyloxy)phenyl Acetate
This approach involves the intramolecular rearrangement of an acyl group from a phenolic ester to the aromatic ring.
Mechanistic Rationale
The Fries rearrangement is catalyzed by a Lewis acid, such as AlCl₃.[2][6] The Lewis acid coordinates to the carbonyl oxygen of the ester, weakening the ester linkage and facilitating the formation of an acylium ion and a phenoxide-Lewis acid complex.[1][7] The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The regioselectivity (ortho vs. para) is temperature-dependent, with lower temperatures generally favoring the para product and higher temperatures favoring the ortho product.[2] In the case of 2,5-bis(benzyloxy)phenyl acetate, the rearrangement would be directed to the available ortho and para positions relative to the acetate group.
Experimental Protocol
-
Step 1: Synthesis of 2,5-Bis(benzyloxy)phenyl Acetate: This precursor can be synthesized by acetylation of 2,5-bis(benzyloxy)phenol.
-
Step 2: Fries Rearrangement:
-
Reaction: 2,5-Bis(benzyloxy)phenyl acetate is treated with a Lewis acid.
-
Reagents and Conditions: The acetate is dissolved in a suitable solvent (e.g., nitrobenzene or carbon disulfide), and anhydrous aluminum chloride is added. The reaction temperature is controlled to influence the regioselectivity.[6]
-
Work-up: Similar to the Friedel-Crafts acylation, the reaction is quenched with acid and ice, followed by extraction and purification.
-
-
Yield: Specific yields for this particular substrate are not readily found in the searched literature, but yields for Fries rearrangements can be variable depending on the substrate and reaction conditions.
Causality Behind Experimental Choices
The choice of solvent can influence the product distribution; non-polar solvents tend to favor the ortho product.[2] The temperature control is the most critical parameter for achieving the desired regioselectivity. The intramolecular nature of the reaction can be an advantage in certain contexts, potentially leading to higher regioselectivity compared to an intermolecular Friedel-Crafts acylation.
Route 4: Organometallic Approaches
These methods offer alternative ways to form the carbon-carbon bond between the aromatic ring and the acetyl group.
Grignard Reaction with 2,5-Bis(benzyloxy)benzonitrile
A Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), acts as a strong nucleophile. It attacks the electrophilic carbon of the nitrile group in 2,5-bis(benzyloxy)benzonitrile to form an intermediate imine anion-magnesium salt. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.
Organocuprate Reaction with 2,5-Bis(benzyloxy)benzoyl Chloride
An organocuprate reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), is a softer nucleophile than a Grignard reagent. It reacts efficiently with acid chlorides, like 2,5-bis(benzyloxy)benzoyl chloride, to form ketones. A key advantage of this method is that the resulting ketone is less reactive towards the organocuprate than the starting acid chloride, which prevents the common side reaction of over-addition to form a tertiary alcohol that is often observed with Grignard reagents.
Experimental Protocols and Yields
Data Presentation and Comparison
| Synthetic Route | Starting Materials | Key Reagents | Solvent | Temperature | Yield | Advantages | Disadvantages |
| Williamson Ether Synthesis | 2,5-Dihydroxyacetophenone, Benzyl bromide | K₂CO₃ | DMF | Room Temp. | ~99% | High yield, mild conditions, direct route. | Requires pre-synthesis or purchase of dihydroxyacetophenone. |
| Friedel-Crafts Acylation | 1,4-Bis(benzyloxy)benzene, Acetyl chloride | AlCl₃ | Dichloromethane | 0°C to RT | Moderate to Good (estimated) | Utilizes readily available starting materials. | Requires stoichiometric Lewis acid, potential for side reactions. |
| Fries Rearrangement | 2,5-Bis(benzyloxy)phenyl acetate | AlCl₃ | Nitrobenzene/CS₂ | Temp. dependent | Variable (estimated) | Intramolecular reaction can offer regioselectivity. | Yield can be variable, requires synthesis of the acetate precursor. |
| Grignard Reaction | 2,5-Bis(benzyloxy)benzonitrile, CH₃MgBr | - | Ether/THF | - | Not reported | Standard organometallic transformation. | Requires synthesis of the nitrile precursor, Grignard reagents are moisture sensitive. |
| Organocuprate Reaction | 2,5-Bis(benzyloxy)benzoyl chloride, (CH₃)₂CuLi | - | Ether/THF | - | Not reported | Good for preventing over-addition to form tertiary alcohol. | Requires synthesis of the acid chloride precursor, organocuprates can be sensitive. |
Visualizing the Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Conclusion and Recommendations
Based on the available data, the Williamson ether synthesis via benzylation of 2,5-dihydroxyacetophenone stands out as the most efficient and highest-yielding route for the laboratory-scale synthesis of this compound.[3] The reaction proceeds under mild conditions and provides a near-quantitative yield of the desired product. The commercial availability and/or straightforward synthesis of the starting material further enhances the practicality of this approach.
The Friedel-Crafts acylation of 1,4-bis(benzyloxy)benzene is a viable alternative, particularly if the starting diether is readily available. However, the requirement for a stoichiometric amount of a Lewis acid and the potential for side reactions may make it less desirable than the Williamson ether synthesis.
The Fries rearrangement and the organometallic routes are theoretically sound but lack specific experimental data for this particular target molecule in the readily available literature. While they represent valuable tools in the synthetic chemist's arsenal, their application to this specific synthesis would require further optimization and development. For researchers prioritizing yield and reliability, the Williamson ether synthesis is the recommended pathway.
References
A Comparative Guide to the X-ray Crystal Structure of 1-(2,5-Bis(benzyloxy)phenyl)ethanone and Its Derivatives
This guide provides an in-depth analysis and comparison of the X-ray crystal structure of 1-(2,5-Bis(benzyloxy)phenyl)ethanone and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, crystallization, and detailed structural elucidation of these compounds, offering insights grounded in experimental data and authoritative references.
Introduction: The Significance of Benzyloxy-Substituted Acetophenones
This compound is a versatile organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its structure, featuring a central acetophenone core flanked by two bulky benzyloxy groups, makes it a valuable precursor in various fields, including pharmaceuticals and material science.[1] The benzyloxy moieties often function as protecting groups for hydroxyls during multi-step syntheses and their electron-donating nature activates the aromatic ring, influencing its reactivity.[1]
Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for predicting their chemical behavior, designing novel derivatives with specific properties, and elucidating structure-activity relationships (SAR). X-ray crystallography stands as the definitive method for determining atomic and molecular structures, providing high-resolution data on bond lengths, angles, and intermolecular interactions that govern the solid-state architecture.[2][3] This guide will compare the crystallographic features of benzyloxy-substituted acetophenones, providing the experimental foundation for their structural analysis.
Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This phase is often the most challenging aspect of crystallographic studies.[2][4]
Experimental Protocol: Synthesis of this compound
A reliable method for synthesizing the title compound is through a Williamson ether synthesis, which involves the benzylation of 2,5-dihydroxyacetophenone.[1]
Materials:
-
2,5-Dihydroxyacetophenone
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dihydroxyacetophenone (1.0 eq) in acetone or DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. The base acts as a proton scavenger.
-
Alkylation: Add benzyl bromide (2.2 eq) dropwise to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield this compound as a solid.[1]
Experimental Protocol: Single Crystal Growth
The production of a diffraction-quality crystal requires a pure compound and a systematic approach to crystallization.[4] Slow evaporation is a widely used and effective technique.
Step-by-Step Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is moderately soluble. A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexane, ethanol) is often effective.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap containing small perforations or with parafilm pierced with a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature.
-
Crystal Harvesting: Once well-formed, single crystals of sufficient size (typically >0.1 mm in all dimensions) appear, carefully harvest them from the mother liquor using a loop or fine forceps.[2]
Workflow for Synthesis and Crystallization
Caption: Synthesis and crystallization workflow.
X-ray Crystallographic Analysis: Unveiling the Molecular Architecture
With a suitable crystal in hand, the next step is to collect and analyze the X-ray diffraction data to determine the molecular structure.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant to cool the crystal to low temperatures (e.g., 100 K) with liquid nitrogen.[5] This minimizes thermal vibrations and radiation damage.
-
Data Collection: The crystal is placed in a finely focused monochromatic X-ray beam.[4] A modern diffractometer (e.g., Bruker, Rigaku) equipped with a sensitive detector (e.g., CCD, CMOS) is used to collect a series of diffraction images as the crystal is rotated.[6]
-
Data Processing: The collected images are processed to determine the intensities and positions of the diffraction spots (reflections). This data is then used to calculate the unit cell dimensions and the space group of the crystal.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[5]
-
Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other structural parameters are refined against the experimental diffraction data using full-matrix least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.[6]
Workflow for X-ray Crystallographic Analysis
Caption: X-ray crystallography workflow.
Structural Comparison and Discussion
The analysis of crystallographic data reveals detailed information about molecular conformation and packing in the solid state. Here, we compare the structure of a mono-benzyloxyacetophenone with a related bis-benzyloxy chalcone derivative to infer the structural impact of the benzyloxy groups.
Molecular Structure of this compound
Caption: Molecular structure of the title compound.
Comparative Crystallographic Data
The table below compares the crystallographic data for 1-[2-(benzyloxy)phenyl]ethanone (a mono-substituted analogue) and (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one (a related bis-substituted chalcone), providing a basis for understanding the structural influence of the benzyloxy groups.
| Parameter | 1-[2-(benzyloxy)phenyl]ethanone[7] | (2E)-1-[3,5-bis(benzyloxy)phenyl]...chalcone[8] |
| Formula | C₁₅H₁₄O₂ | C₃₁H₂₈O₄ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.664(2) | 9.0494(8) |
| b (Å) | 14.406(3) | 9.7733(8) |
| c (Å) | 7.686(1) | 14.5097(12) |
| β (°) | 94.260(3) | 81.369(3) |
| V (ų) | 1177.6(4) | 1266.3(2) |
| Z | 4 | 2 |
| T (K) | 103 | 120 |
Conformational Analysis
-
Orientation of Substituents: In the crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, the two aromatic rings (the acetophenone phenyl and the benzyl phenyl) are nearly perpendicular to each other, with a dihedral angle of 85.7°.[7] This orthogonal arrangement minimizes steric clash. For the bis-benzyloxy chalcone derivative, the pendant phenyl rings of the benzyloxy groups are significantly twisted out of the plane of the central phenyl ring to which they are attached, with dihedral angles of 75.57° and 75.70°.[8] This demonstrates that the bulky benzyloxy groups adopt conformations that relieve steric strain.
-
Flexibility: The -CH₂O- ether linkage provides conformational flexibility.[9] In the reported structures, the torsion angles around the C-O-C-C bonds indicate an extended, anti conformation, which is likely the most stable arrangement.[8]
Intermolecular Interactions and Crystal Packing
The packing of molecules in the crystal lattice is directed by a network of weak intermolecular forces.
-
C-H···O Hydrogen Bonds: In many benzyloxy derivatives, weak C-H···O hydrogen bonds are observed, where hydrogen atoms from the phenyl or methylene groups interact with the oxygen atoms of the carbonyl or ether functionalities of neighboring molecules.[1][8] These interactions play a crucial role in stabilizing the crystal lattice.
-
π-Interactions: C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, are also common and contribute to the overall packing efficiency.[8]
-
Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular contacts. For the bis-benzyloxy chalcone, Hirshfeld analysis revealed that the crystal packing is dominated by H···H (49.8%), C···H (33.8%), and O···H (13.6%) contacts, confirming the importance of van der Waals forces and weak hydrogen bonds.[8]
Conclusion: A Structural Blueprint for Future Design
This guide has detailed the synthesis, crystallization, and comprehensive X-ray structural analysis of this compound and related derivatives. The experimental protocols provided serve as a practical framework for researchers in the field.
The comparative analysis highlights several key takeaways:
-
The bulky benzyloxy groups dictate the molecular conformation, typically adopting orientations that minimize steric hindrance.
-
The crystal packing is stabilized by a network of weak intermolecular interactions, primarily C-H···O and C-H···π hydrogen bonds.
-
The flexible ether linkage allows the benzyloxy groups to orient themselves favorably within the crystal lattice.
The structural insights gained from X-ray crystallography are indispensable for rational drug design and the development of new materials.[2] By understanding the precise three-dimensional architecture of these acetophenone derivatives, scientists can better predict their biological activity, tune their physical properties, and design next-generation molecules with enhanced efficacy and functionality.
References
- 1. Buy this compound | 21766-81-4 [smolecule.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. Protein Experimental Techniques [jeffjar.me]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Protecting Groups: A Comparative Study of Benzyloxycarbonyl (Cbz/Z) and Benzyl (Bn) vs. Key Alternatives
Audience: Researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.
Introduction: The Imperative of Control in Complex Synthesis
In the intricate world of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is not merely a convenience—it is the cornerstone of success.[1][2] Protecting groups act as temporary shields, preventing a specific functional group from reacting while transformations are carried out elsewhere in the molecule. The ideal protecting group strategy hinges on two principles: robust stability during intermediate steps and facile, high-yielding removal under conditions that leave the rest of the molecule unscathed.[3]
A critical concept in this field is orthogonality . An orthogonal set of protecting groups allows for the selective removal of one type of group in any order, using specific reagents that do not affect the others.[1][4][5][6] This strategy is indispensable in the synthesis of complex molecules like peptides, oligosaccharides, and natural products, where multiple, similar functional groups must be differentiated.[4][5]
Among the vast arsenal of protecting groups, the benzyl (Bn) group and its derivative, the benzyloxycarbonyl (Cbz or Z) group, are distinguished by their versatility and widespread application.[7][8][9] This guide provides an in-depth analysis of the benzyl and Cbz protecting groups, comparing their performance, stability, and deprotection methodologies with other essential protecting groups such as Boc, Fmoc, and silyl ethers.
The Benzyl (Bn) and Benzyloxycarbonyl (Cbz) Groups: A Profile
The benzyl group is prized for its general stability towards a wide range of acidic and basic conditions, making it a reliable choice for protecting alcohols, amines, and carboxylic acids.[9][10] The Cbz group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis by providing the first reliable method for the controlled, stepwise assembly of amino acids.[11][12]
Protection of Alcohols: Benzyl (Bn) Ethers
Benzyl ethers are one of the most common methods for protecting hydroxyl groups.
-
Formation: Typically achieved by treating an alcohol with a base such as sodium hydride (NaH) followed by benzyl bromide (BnBr) or benzyl chloride (BnCl).[9][13] The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction.[9]
-
Deprotection: The key advantage of the benzyl group is its array of cleavage methods, which provides significant flexibility in a synthetic route.
-
Catalytic Hydrogenolysis: This is the most common deprotection method, involving hydrogenation with H₂ gas over a palladium on carbon (Pd/C) catalyst.[9][13][14] The reaction is clean, yielding the deprotected alcohol and toluene as the only byproduct.
-
Catalytic Transfer Hydrogenation: A safer and often more selective alternative to using flammable hydrogen gas.[15] This method employs a hydrogen donor like formic acid, 1,4-cyclohexadiene, or 2-propanol in the presence of a palladium catalyst.[14][15][16][17] It is particularly useful for substrates containing other reducible functional groups that might not be compatible with standard hydrogenolysis.[18]
-
Oxidative Cleavage: While standard benzyl ethers are relatively stable to oxidation, derivatives such as the p-methoxybenzyl (PMB) ether are readily cleaved by oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[14][19] This provides an orthogonal deprotection strategy in the presence of standard benzyl ethers.[19] Recent advances have even demonstrated the DDQ-mediated oxidative cleavage of simple benzyl ethers under photoirradiation.[14][20]
-
Lewis Acid Cleavage: Strong Lewis acids can also effect the cleavage of benzyl ethers, though this method is limited to substrates that can tolerate harsh acidic conditions.[8][21]
-
Protection of Amines: N-Benzyl (N-Bn) and N-Benzyloxycarbonyl (N-Cbz)
-
N-Benzyl (Bn): A simple and stable protecting group for amines. Deprotection via hydrogenolysis can sometimes be sluggish. It is often necessary to perform the hydrogenation under acidic conditions (e.g., in the presence of HCl) to protonate the amine, preventing it from acting as a catalyst poison for the palladium catalyst.[22]
-
N-Benzyloxycarbonyl (Cbz or Z): The Cbz group transforms a nucleophilic amine into a much less reactive carbamate.[23]
-
Formation: Introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, often under aqueous conditions (Schotten-Baumann reaction).[11][24][25]
-
Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis, which proceeds under mild conditions to release the free amine, toluene, and carbon dioxide.[11][24] The Cbz group is stable to the mildly basic conditions used to cleave Fmoc groups and the acidic conditions used to cleave Boc groups, making it a cornerstone of orthogonal peptide synthesis strategies.[24]
-
Protection of Carboxylic Acids: Benzyl Esters
-
Formation: Benzyl esters are typically formed by the reaction of a carboxylate salt with benzyl bromide or chloride.[26]
-
Deprotection: Like benzyl ethers and Cbz groups, benzyl esters are most commonly cleaved by catalytic hydrogenolysis.[7] This provides a mild, non-hydrolytic alternative to the saponification required for simple alkyl esters, which is highly advantageous for base-sensitive molecules.
Comparative Analysis with Other Major Protecting Groups
The choice of a protecting group is dictated by the specific demands of the synthetic route, particularly the stability of the substrate to various reagents. The following sections compare benzyl and Cbz groups to their most common alternatives.
For the Protection of Alcohols
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability Profile | Key Advantages & Causality |
| Benzyl (Bn) | BnBr or BnCl, NaH | H₂, Pd/C; Transfer Hydrogenation; Lewis Acids; Oxidative (for PMB)[9][13][14] | Stable to strong acid/base, most oxidizing/reducing agents (non-catalytic). | Highly robust and versatile. The availability of multiple deprotection pathways (reductive, oxidative for PMB) provides great flexibility.[9] |
| Silyl Ethers (e.g., TBS, TIPS) | R₃SiCl, Imidazole or other base[27] | F⁻ (TBAF, HF); Acid (less bulky silyl groups)[27][28] | Stable to base, oxidation, many reducing agents. Labile to acid and fluoride. | Tunable stability based on sterics.[29][30] Orthogonal to Bn group; cleavage with fluoride is exceptionally mild and selective for the strong Si-F bond.[27] |
| p-Methoxybenzyl (PMB) | PMB-Cl, NaH | DDQ, CAN (oxidative cleavage)[14][19] | Similar to Bn, but labile to specific oxidizing agents. | Orthogonal to the standard Bn group, allowing for selective deprotection of one hydroxyl group in the presence of another protected as a Bn ether.[19] |
For the Protection of Amines
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability Profile | Key Advantages & Causality |
| Benzyloxycarbonyl (Cbz/Z) | Cbz-Cl, Base[11][24] | H₂, Pd/C (Hydrogenolysis)[11][24] | Stable to mild acid and base.[24] | The classic hydrogenolysis-labile group. Orthogonal to both acid-labile (Boc) and base-labile (Fmoc) groups.[31][32] |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, Base | Strong Acid (TFA, HCl)[31] | Stable to base, hydrogenation, nucleophiles. Labile to strong acid. | The quintessential acid-labile group. Deprotection proceeds via a stable tert-butyl cation, making the cleavage efficient.[31] Essential for Fmoc-based SPPS. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-OSu or Fmoc-Cl, Base[33][34] | Base (20% Piperidine in DMF)[33][35] | Stable to acid and hydrogenation. Labile to bases. | The premier base-labile group. Cleavage occurs via an E1cB-type mechanism, which is rapid and highly specific, forming the basis of modern SPPS.[34][36] |
For the Protection of Carboxylic Acids
| Protecting Group | Introduction Reagents | Deprotection Conditions | Stability Profile | Key Advantages & Causality |
| Benzyl (Bn) Ester | Benzyl halide, Carboxylate salt[26] | H₂, Pd/C (Hydrogenolysis)[7] | Stable to acid, base, and non-catalytic redox conditions. | Offers a mild, non-hydrolytic deprotection pathway, crucial for substrates sensitive to acidic or basic hydrolysis. |
| Methyl/Ethyl Ester | Alcohol, Acid catalyst (Fischer) or Alkyl halide, Carboxylate salt[26] | Saponification (e.g., LiOH, NaOH); Strong Acid Hydrolysis[2][26] | Robust and stable to many conditions. | Simple and economical. However, deprotection often requires harsh basic or acidic conditions that may not be compatible with sensitive molecules. |
| tert-Butyl (tBu) Ester | Isobutylene, Acid catalyst or tBu-halide, Carboxylate salt | Strong Acid (TFA, HCl)[26] | Stable to base and hydrogenation. Labile to strong acid. | Orthogonal to benzyl and simple alkyl esters. Allows for selective deprotection under acidic conditions without affecting other ester types. |
Visualization of Synthetic Strategies
The true power of these protecting groups is realized when they are used in concert. The diagrams below illustrate the orthogonal relationships and deprotection pathways that enable complex synthetic design.
Caption: Orthogonal removal of Fmoc, tBu, and Cbz groups.
Caption: Major deprotection pathways for benzyl ethers.
Field-Proven Experimental Protocols
The following protocols are provided as representative examples of the installation and removal of these key protecting groups.
Protocol 1: Benzylation of an Alcohol (e.g., Cyclohexanol)
Objective: To protect a hydroxyl group as a benzyl ether using sodium hydride and benzyl bromide.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred THF. Add the alcohol (1.0 equivalent) dropwise. Causality: The strong base NaH deprotonates the alcohol to form the corresponding alkoxide, a potent nucleophile. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
Alkylation: After stirring for 30 minutes at 0 °C, add benzyl bromide (BnBr, 1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: The alkoxide displaces the bromide from BnBr in an Sₙ2 reaction to form the stable benzyl ether.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether to reveal the free alcohol using H₂ and a palladium catalyst.
Methodology:
-
Setup: In a flask suitable for hydrogenation, dissolve the benzyl-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[13]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). Causality: Pd/C is a heterogeneous catalyst that provides a surface for the adsorption of both hydrogen gas and the substrate, facilitating the reductive cleavage of the C-O bond.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. The filter cake should be washed with the reaction solvent and kept wet.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 3: Boc Protection of an Amine
Objective: To protect a primary or secondary amine as a tert-butoxycarbonyl (Boc) carbamate.
Methodology:
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents). If the amine salt is used or the reaction is slow, add a base such as triethylamine (TEA) or sodium hydroxide (NaOH) (1.5 equivalents).[37][38] Causality: (Boc)₂O is an electrophilic source of the Boc group. The amine acts as a nucleophile, attacking a carbonyl carbon. The reaction is driven by the formation of stable byproducts: tert-butanol and CO₂ gas.[38]
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor progress by TLC.
-
Work-up: If an aqueous base was used, separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the N-Boc protected amine by column chromatography if necessary.
Protocol 4: Cbz Protection of an Amino Acid
Objective: To protect the α-amino group of an amino acid using benzyl chloroformate.
Methodology:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 equivalents) with cooling in an ice bath. Causality: The basic solution deprotonates both the carboxylic acid and the ammonium group of the amino acid, generating the free, nucleophilic amine required for the reaction.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[11] Causality: Cbz-Cl is a highly reactive acyl chloride. The reaction is kept cold to control the exothermic reaction and minimize side reactions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any excess Cbz-Cl. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This protonates the carboxylate, causing the Cbz-protected amino acid to precipitate or become extractable.
-
Extraction & Isolation: Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[11]
Conclusion
The selection of a protecting group is a critical decision in the design of a synthetic route. The benzyloxy (Bn) and benzyloxycarbonyl (Cbz) groups offer a powerful combination of stability and versatile, mild deprotection via hydrogenolysis. Their true strength is revealed through the principles of orthogonality, where their unique cleavage conditions complement those of acid-labile groups like Boc and base-labile groups like Fmoc. A thorough understanding of the causality behind the stability and reactivity of each class of protecting group empowers the synthetic chemist to navigate the challenges of complex molecule synthesis with precision and efficiency.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. fiveable.me [fiveable.me]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Protective Groups [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Benzyl group - Wikipedia [en.wikipedia.org]
- 9. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 22. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. total-synthesis.com [total-synthesis.com]
- 25. youtube.com [youtube.com]
- 26. Thieme E-Books & E-Journals [thieme-connect.de]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. tandfonline.com [tandfonline.com]
- 29. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 32. fiveable.me [fiveable.me]
- 33. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 34. benchchem.com [benchchem.com]
- 35. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 36. chempep.com [chempep.com]
- 37. jk-sci.com [jk-sci.com]
- 38. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of 1-(2,5-Bis(benzyloxy)phenyl)ethanone by Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of 1-(2,5-Bis(benzyloxy)phenyl)ethanone, a key intermediate in various synthetic pathways. While multiple analytical techniques can provide structural insights, mass spectrometry offers a unique combination of sensitivity and detailed fragmentation data, making it an indispensable tool for molecular verification. This guide provides a comprehensive comparison of mass spectrometry with other common analytical methods, supported by predicted experimental data, to demonstrate its efficacy in confirming the structure of this aromatic ketone.
The Central Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The process involves ionizing a chemical compound to generate charged molecules or molecule fragments and then measuring their mass-to-charge ratios. For the structural elucidation of a molecule like this compound, mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a characteristic fragmentation pattern that acts as a molecular fingerprint.
Predicted Mass Spectrum of this compound
In the absence of a publicly available experimental mass spectrum for this compound, we can predict its fragmentation pattern based on the established principles of mass spectrometry for aromatic ketones and benzyl ethers. The molecular formula of the target compound is C₂₂H₂₀O₃, with a molecular weight of approximately 332.4 g/mol .
Table 1: Predicted Mass Spectrometry Data for this compound
| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 332 | [C₂₂H₂₀O₃]⁺• | Molecular Ion (M⁺•) |
| 317 | [C₂₁H₁₇O₃]⁺ | Loss of a methyl radical (•CH₃) via α-cleavage |
| 241 | [C₁₅H₁₃O₂]⁺ | Loss of a benzyl radical (•CH₂C₆H₅) |
| 225 | [C₁₅H₁₃O]⁺ | Loss of a benzyloxy radical (•OCH₂C₆H₅) |
| 151 | [C₈H₇O₃]⁺ | Cleavage of the second benzyloxy group |
| 136 | [C₈H₈O₂]⁺• | McLafferty-type rearrangement with loss of C₁₄H₁₂O |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of benzyl cation) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation of this compound is expected to be initiated by the ionization of the molecule, typically by electron impact (EI), to form the molecular ion (M⁺•) at m/z 332. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments.
A primary fragmentation pathway for ketones is α-cleavage , the breaking of the bond adjacent to the carbonyl group. In this case, cleavage of the methyl group would result in a stable acylium ion at m/z 317.[1]
The presence of two benzyloxy groups introduces other prominent fragmentation pathways. Cleavage of the C-O bond of the ether can lead to the loss of a benzyl radical, forming an ion at m/z 241, or the loss of a benzyloxy radical, resulting in an ion at m/z 225. The benzyl cation formed can rearrange to the highly stable tropylium ion , which is characteristically observed at m/z 91 in the mass spectra of compounds containing a benzyl moiety. Further fragmentation of the benzoyl portion of the molecule can lead to the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77) .
Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive structural validation often involves a combination of techniques. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two common complementary methods.
Table 2: Comparison of Analytical Techniques for the Structural Validation of this compound
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS, detailed structural information from fragmentation. | Isomers can have similar fragmentation patterns, does not provide information on stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Unparalleled for detailed structural elucidation, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra can be difficult to interpret. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple, non-destructive, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure, not suitable for complex mixtures. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.
Predicted ¹H NMR Data (in CDCl₃):
-
~2.5 ppm (s, 3H): The singlet corresponding to the three protons of the acetyl methyl group (-COCH₃).
-
~5.1 ppm (s, 4H): A singlet for the four protons of the two benzylic methylene groups (-OCH₂-).
-
~7.0-7.5 ppm (m, 13H): A complex multiplet region for the aromatic protons of the two benzyl groups and the substituted phenyl ring.
Predicted ¹³C NMR Data (in CDCl₃):
-
~200 ppm: Ketone carbonyl carbon.
-
~150-160 ppm: Aromatic carbons attached to oxygen.
-
~127-137 ppm: Other aromatic carbons.
-
~115-125 ppm: Aromatic carbons on the central ring.
-
~70 ppm: Benzylic methylene carbons.
-
~30 ppm: Acetyl methyl carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is excellent for identifying the functional groups present in a molecule.
Predicted FTIR Data:
-
~3050-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~2950-2850 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
~1680 cm⁻¹: Strong C=O stretching of the aryl ketone.
-
~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1250-1000 cm⁻¹: C-O stretching of the benzyl ethers.
Experimental Protocol: Acquiring a Mass Spectrum
The following is a generalized protocol for obtaining an electron ionization (EI) mass spectrum of this compound.
1. Sample Preparation:
-
Dissolve a small amount (typically <1 mg) of the purified compound in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100 µg/mL.
2. Instrument Setup:
-
Use a mass spectrometer equipped with an electron ionization (EI) source.
-
Set the ionization energy to 70 eV, a standard condition that allows for reproducible fragmentation patterns and comparison with spectral libraries.
-
The mass analyzer (e.g., quadrupole, time-of-flight) should be calibrated according to the manufacturer's instructions to ensure accurate mass measurements.
3. Data Acquisition:
-
Introduce the sample into the ion source. For a pure solid, a direct insertion probe can be used. If the sample is in solution, it can be introduced via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Acquire the mass spectrum over a suitable mass range, for instance, from m/z 50 to 500, to ensure the detection of both the molecular ion and all significant fragment ions.
4. Data Analysis:
-
Identify the molecular ion peak (M⁺•) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern, identifying key fragment ions and their corresponding neutral losses.
-
Compare the observed fragmentation pattern with the predicted pattern and with spectral databases of known compounds to confirm the structure.
Caption: A generalized workflow for the structural validation of an organic compound using mass spectrometry.
Conclusion
The structural validation of this compound by mass spectrometry provides a robust and reliable method for confirming its molecular identity. The predicted fragmentation pattern, characterized by α-cleavage and the formation of a stable tropylium ion, offers a unique fingerprint for this molecule. When used in conjunction with complementary techniques like NMR and FTIR spectroscopy, mass spectrometry provides a comprehensive and definitive structural elucidation. This integrated approach is essential for ensuring the quality and integrity of chemical research and development.
References
Reactivity comparison of 1-(2,5-Bis(benzyloxy)phenyl)ethanone with other acetophenones
A Comparative Guide to the Reactivity of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
This guide provides an in-depth comparative analysis of the chemical reactivity of this compound against other structurally relevant acetophenones. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and mechanistic principles to elucidate the unique chemical behavior imparted by the dual benzyloxy substitution.
Introduction: The Role of Substituted Acetophenones in Synthesis
Acetophenones are a cornerstone class of compounds in organic synthesis, serving as versatile precursors for a vast array of more complex molecules, including active pharmaceutical ingredients (APIs). Their reactivity is primarily dictated by the electrophilic carbonyl carbon and the acidic α-protons. However, the substituents on the aromatic ring play a critical role in modulating this reactivity through a combination of electronic and steric effects.[1]
This compound is a specialized acetophenone derivative featuring two bulky, electron-donating benzyloxy groups at the ortho and para positions relative to the acetyl group.[2][3][4] These substituents are expected to significantly influence the ketone's reactivity profile. The para-benzyloxy group acts as a strong resonance electron-donating group (+M), increasing the electron density of the aromatic ring and the carbonyl oxygen. Conversely, the ortho-benzyloxy group, while also electron-donating, introduces significant steric hindrance around the reaction center. This guide will explore how this unique substitution pattern affects the outcome of several key chemical transformations.
Experimental Design and Rationale
To construct a comprehensive reactivity profile, we selected three distinct model reactions, each designed to probe different aspects of the ketone's chemical nature. The performance of this compound (Compound A ) was benchmarked against three other acetophenones:
-
Acetophenone (Control): The unsubstituted baseline.
-
4-Methoxyacetophenone (Electron-Rich): Features a strong electron-donating group, providing a comparison for the electronic effects of the benzyloxy groups.
-
4-Nitroacetophenone (Electron-Poor): Features a strong electron-withdrawing group, offering a contrasting reactivity profile.
The chosen reactions are:
-
Sodium Borohydride Reduction: A nucleophilic attack on the carbonyl carbon. This reaction is sensitive to both the electrophilicity of the carbonyl and steric hindrance around it.[5][6]
-
Baeyer-Villiger Oxidation: An oxidation that involves the migration of an aryl group. The rate and regioselectivity of this reaction are highly dependent on the electronic properties of the migrating group.[7][8]
-
Base-Catalyzed Aldol Condensation: This reaction depends on the acidity of the α-protons and the electrophilicity of the carbonyl carbon.[9][10][11][12]
General Experimental Workflow
The following diagram outlines the standardized workflow applied for comparing the reactivity of the selected acetophenones in each model reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buy this compound | 21766-81-4 [smolecule.com]
- 3. targetmol.cn [targetmol.cn]
- 4. chembk.com [chembk.com]
- 5. The reduction of substituted acetophenones by sodium borohydride (1966) | K. Bowden | 39 Citations [scispace.com]
- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. researchgate.net [researchgate.net]
- 8. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 9. beyondbenign.org [beyondbenign.org]
- 10. researchgate.net [researchgate.net]
- 11. The Complete Mechanism of an Aldol Condensation [escholarship.org]
- 12. ochem.weebly.com [ochem.weebly.com]
A Comparative Guide to the Biological Activity of 1-(2,5-Bis(benzyloxy)phenyl)ethanone Derivatives
Introduction
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. One such scaffold is 1-(2,5-Bis(benzyloxy)phenyl)ethanone, an aromatic ketone characterized by a phenyl ring substituted with two benzyloxy groups and an ethanone functional group.[1][2][3] While the parent molecule serves primarily as a valuable precursor in organic synthesis, its derivatives, particularly those belonging to the chalcone family, have garnered significant attention for their broad and potent spectrum of biological activities.[4][5][6]
The structural framework of this compound provides a unique platform for chemical modification.[1] The benzyloxy moieties often function as protecting groups for phenols, allowing for selective reactions at other sites before being cleaved to yield free hydroxyl groups.[1] More importantly, the ethanone group's reactive carbonyl center is a key site for nucleophilic addition, enabling the synthesis of a diverse array of derivatives.[1] This guide offers an in-depth comparison of the biological activities of these derivatives, grounded in experimental data, to elucidate critical structure-activity relationships (SAR) for researchers in drug development.
The Synthetic Gateway: From Ethanone to Chalcone
The most common and effective route to harness the biological potential of the this compound scaffold is through its conversion into chalcones. Chalcones are α,β-unsaturated ketones that serve as precursors to flavonoids and are known to exhibit a wide range of pharmacological effects.[5] The synthesis is typically achieved via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a substituted aromatic aldehyde.[4][7][8]
This reaction is foundational because it allows for systematic variation of one of the aromatic rings (Ring B), enabling the exploration of how different substituents influence biological activity. The α,β-unsaturated carbonyl system formed is a critical pharmacophore, often implicated in the compound's mechanism of action.[8][9]
References
- 1. Buy this compound | 21766-81-4 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis and Antimicrobial Activity of Some Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2,5-Bis(benzyloxy)phenyl)ethanone
This document provides essential, immediate safety and logistical information for the proper disposal of 1-(2,5-Bis(benzyloxy)phenyl)ethanone (CAS No. 21766-81-4). The procedural guidance herein is designed to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
The structural characteristics of this compound, specifically the presence of an aromatic ketone and benzyloxy groups, inform its reactivity and toxicological profile.[1] While not classified as acutely toxic, its potential for harm upon ingestion, skin or eye contact, and inhalation necessitates meticulous handling and disposal.[2]
Section 1: Immediate Safety and Hazard Summary
Understanding the inherent risks of this compound is the foundation of its safe management. Improper disposal can lead to personnel exposure and environmental contamination.
1.1 Key Hazards
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:[2]
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
1.2 Personal Protective Equipment (PPE)
To mitigate the risks of exposure during handling and disposal, all personnel must wear the following appropriate PPE:
| PPE Component | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against dust particles and potential splashes, which can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can lead to irritation.[2] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be considered.[2] | To prevent inhalation of dust, which may cause respiratory irritation. |
Section 2: Waste Management and Disposal Protocol
The disposal of this compound is governed by federal and local regulations for hazardous waste.[4][5] It is imperative that this chemical waste is not disposed of in regular trash or down the sewer system.[4] All chemical waste should be managed through your institution's Environmental Health and Safety (EHS) program.[4][6]
2.1 Waste Segregation and Collection
-
Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for the collection of solid this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
Labeling : The waste container must be labeled with a hazardous waste tag as soon as the first particle of waste is added.[6] The label must include:
-
Storage : Store the sealed hazardous waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.[7]
2.2 Disposal of Contaminated Materials
-
Solid Waste : Any items grossly contaminated with this compound, such as weighing paper, gloves, or absorbent pads used for cleaning up minor spills, should be placed in the designated solid hazardous waste container.
-
Empty Containers : The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before being discarded as regular trash.[7] The rinsate from this process is considered hazardous waste and must be collected in a separate, appropriately labeled container for liquid hazardous waste.[7] After rinsing, deface the original label on the container.[6]
2.3 Requesting Waste Pickup
Once the waste container is nearly full (no more than ¾ full) or has reached the accumulation time limit set by your institution, submit a request for pickup through your EHS department.[8] Do not overfill containers.[8]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Section 3: Emergency Procedures
3.1 Spill Response
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
-
Minor Spill (Contained, small quantity):
-
Alert personnel in the immediate area.[9]
-
Ensure proper PPE is worn, including respiratory protection if necessary.[10]
-
Gently sweep up the solid material to avoid creating dust.[9][11]
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.[10]
-
Decontaminate the spill area with a mild detergent and water.[10]
-
-
Major Spill (Large quantity, risk of exposure):
3.2 First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) before handling any hazardous material.
References
- 1. Buy this compound | 21766-81-4 [smolecule.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. offices.austincc.edu [offices.austincc.edu]
Personal protective equipment for handling 1-(2,5-Bis(benzyloxy)phenyl)ethanone
A Researcher's Guide to Safely Handling 1-(2,5-Bis(benzyloxy)phenyl)ethanone
As a novel or infrequently used compound in many laboratories, establishing a robust safety protocol for handling this compound is paramount. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. By understanding the rationale behind each step, you can foster a culture of safety and ensure the integrity of your research.
Understanding the Hazard Landscape
Based on analogous compounds, the anticipated GHS hazard statements include:
-
H302: Harmful if swallowed.[1]
These classifications necessitate a cautious and well-defined handling protocol.
Core Operational Protocol: From Receipt to Disposal
This section outlines the essential steps for safely managing this compound throughout its lifecycle in the laboratory.
Engineering Controls: Your First Line of Defense
The primary objective is to minimize direct exposure. Therefore, all handling of this compound in its solid, powdered form should be conducted within a certified chemical fume hood. This engineering control is critical to prevent the inhalation of any airborne particles. Ensure the fume hood has a tested and adequate face velocity.
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is essential. The following table summarizes the required equipment, with a detailed explanation of the causality for each choice.
| Protection Area | Required PPE | Rationale and Expert Insight |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes and airborne particulates. A face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially irritating solids. |
| Skin Protection | Nitrile or Neoprene gloves and a lab coat | Given that similar compounds are known skin irritants, robust glove selection is critical. Nitrile and neoprene gloves offer good resistance against a range of organic solvents and chemicals.[3] Always double-glove to provide an extra barrier and to allow for safe removal of the outer glove in case of contamination. A buttoned lab coat protects your street clothes and skin from accidental spills. |
| Respiratory Protection | NIOSH-approved respirator (if indicated by risk assessment) | While working in a fume hood should prevent inhalation, a risk assessment may indicate the need for a respirator, especially when handling large quantities or if there's a potential for aerosolization. A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used in such scenarios.[4] |
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure your work area within the fume hood is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and solvent-resistant containers.
-
Donning PPE: Put on your lab coat, followed by your safety goggles and face shield. Then, don your inner and outer pairs of gloves.
-
Weighing and Aliquoting: Carefully weigh the desired amount of this compound on weighing paper. Avoid any jerky movements that could generate dust. Use a spatula to transfer the solid.
-
Dissolution: If dissolving the compound, add the solvent to the solid slowly and stir gently to avoid splashing.
-
Post-Handling: Once the task is complete, decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol).
-
Doffing PPE: Remove your PPE in the correct order to avoid cross-contamination. First, remove the outer gloves. Then, remove your face shield and goggles. Next, remove your lab coat. Finally, remove your inner gloves and wash your hands thoroughly with soap and water.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the handling process, emphasizing the integration of safety measures at each stage.
Caption: Safe handling workflow for this compound.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including contaminated gloves, weighing paper, and solutions, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour any waste down the drain.[5][6]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on waste stream management and disposal procedures.
By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
